molecular formula C17H27F5N7O5P B15574209 PK44 phosphate

PK44 phosphate

货号: B15574209
分子量: 535.4 g/mol
InChI 键: QZFDBDAWEHJOPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PK44 phosphate is a useful research compound. Its molecular formula is C17H27F5N7O5P and its molecular weight is 535.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C17H27F5N7O5P

分子量

535.4 g/mol

IUPAC 名称

3-amino-4-(6,7-difluoro-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid

InChI

InChI=1S/C17H24F5N7O.H3O4P/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22;1-5(2,3)4/h8-11,14-15,24,26H,1-7,23H2;(H3,1,2,3,4)

InChI 键

QZFDBDAWEHJOPS-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

Technical Guide: PK44 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TG-PK44-20251203 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.

Executive Summary

PK44 phosphate (B84403) is a potent and selective small molecule inhibitor of dipeptidyl peptidase IV (DPP-IV), a well-validated therapeutic target for the management of type 2 diabetes.[1][2][3][4] With a nanomolar inhibitory concentration, PK44 phosphate demonstrates high selectivity against related proteases, a critical attribute for minimizing off-target effects. Preclinical data indicates that the compound improves glucose tolerance in vivo.[1][2][4][5] This document provides a comprehensive overview of the technical data available for this compound, generalized experimental protocols relevant to its characterization, and a depiction of its mechanism of action.

Chemical and Biological Properties

  • Compound Name: this compound

  • Chemical Name: (3R)-3-Amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanone phosphate[1]

  • CAS Number: 1017682-66-4[1][6]

  • Molecular Formula: C₁₇H₁₆F₅N₇O·H₃PO₄[2][6]

  • Molecular Weight: 527.34 g/mol [2][6]

  • Mechanism of Action: this compound is an inhibitor of the serine exopeptidase Dipeptidyl Peptidase IV (DPP-IV), also known as CD26.[1][6] DPP-IV is the enzyme responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] By inhibiting DPP-IV, this compound prolongs the activity of these endogenous hormones.[8]

Quantitative Data

The in vitro potency and selectivity of this compound have been characterized, with the primary data originating from a presentation by Tozer et al. in 2010.[2][5]

ParameterTargetValueSpeciesNotes
IC₅₀ Dipeptidyl Peptidase IV (DPP-IV)15.8 nMNot SpecifiedPotent inhibitory activity.[1][2][3][4]
Selectivity DPP-8>1000-fold vs DPP-IVNot SpecifiedHigh selectivity against related protease.[1][2][4]
Selectivity DPP-9>1000-fold vs DPP-IVNot SpecifiedHigh selectivity against related protease.[1][2][4]

Signaling Pathway and Mechanism of Action

Inhibition of DPP-IV by this compound prevents the breakdown of incretin hormones GLP-1 and GIP, which are released by the gut following a meal. The resulting increase in active GLP-1 and GIP levels potentiates glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses glucagon (B607659) release from pancreatic α-cells. This dual action leads to improved glycemic control.

DPP4_Pathway cluster_pancreas Meal Food Intake (Meal) Gut Gut L-cells & K-cells Meal->Gut Stimulates Incretins Active Incretins (GLP-1, GIP) Gut->Incretins Release DPP4 DPP-IV Enzyme Incretins->DPP4 Substrate for Beta β-cells Incretins->Beta Stimulates Alpha α-cells Incretins->Alpha Inhibits Inactive Inactive Metabolites DPP4->Inactive Degradation PK44 This compound PK44->DPP4 Inhibits Pancreas Pancreas Insulin ↑ Insulin Secretion (Glucose-dependent) Beta->Insulin Glucagon ↓ Glucagon Secretion Alpha->Glucagon GlucoseControl ↓ Hepatic Glucose Production ↑ Peripheral Glucose Uptake Insulin->GlucoseControl Liver Liver Glucagon->Liver Stimulates Result Improved Glycemic Control GlucoseControl->Result

Caption: Mechanism of action for this compound via DPP-IV inhibition.

Experimental Protocols

While the specific, detailed experimental protocols used to characterize this compound are not publicly available, this section provides representative methodologies for the key assays used to evaluate DPP-IV inhibitors.

In Vitro DPP-IV Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for determining the IC₅₀ value of a test compound against recombinant DPP-IV enzyme.

Objective: To quantify the concentration-dependent inhibition of DPP-IV activity by a test compound.

Materials:

  • Recombinant Human DPP-IV Enzyme

  • DPP-IV Assay Buffer (e.g., Tris-HCl, pH 8.0)[9]

  • DPP-IV Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)[9][10]

  • Test Compound (this compound)

  • Reference Inhibitor (e.g., Sitagliptin)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (Excitation: 350-360 nm, Emission: 450-465 nm)[9][10]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series in DMSO to achieve the desired final assay concentrations.

    • Dilute the recombinant DPP-IV enzyme to a working concentration in pre-warmed assay buffer.

    • Dilute the H-Gly-Pro-AMC substrate to a working concentration in assay buffer.

  • Assay Setup (in triplicate):

    • Test Wells: Add 10 µL of diluted test compound solution.

    • Positive Control Wells: Add 10 µL of a known DPP-IV inhibitor.

    • Negative Control (100% Activity) Wells: Add 10 µL of DMSO.

    • Blank (No Enzyme) Wells: Add 10 µL of DMSO.

  • Enzyme Addition: Add 30 µL of diluted DPP-IV enzyme solution to all wells except the blank wells. Add 30 µL of assay buffer to the blank wells.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the diluted substrate solution to all wells to start the reaction.[9]

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[9][11]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified wavelengths.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other measurements.

    • Calculate the percent inhibition for each concentration of the test compound relative to the negative control (100% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol describes a standard procedure to assess the effect of a compound on glucose tolerance in a mouse model.[1][6] this compound was shown to improve glucose tolerance in this type of assay.[1][2][4]

Objective: To evaluate the effect of this compound on the ability of mice to clear an oral glucose load.

Materials:

  • Test animals (e.g., C57BL/6 mice)

  • This compound formulation for oral administration

  • Vehicle control

  • D-Glucose solution (e.g., 20% in sterile water)[6]

  • Glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., lancets, microvettes)

OGTT_Workflow Start Start Fasting 1. Fast Mice (e.g., 5-6 hours, water ad libitum) Start->Fasting Dosing 2. Administer Compound (Oral Gavage) - Vehicle Group - this compound Group Fasting->Dosing Wait 3. Wait (e.g., 30-60 min) Dosing->Wait T0 4. Measure Baseline Blood Glucose (t=0) (Tail Nick) Wait->T0 Glucose 5. Administer Glucose (2 g/kg, Oral Gavage) T0->Glucose Measure 6. Measure Blood Glucose at Timed Intervals (e.g., 15, 30, 60, 90, 120 min) Glucose->Measure End End Measure->End

Caption: Typical experimental workflow for a mouse Oral Glucose Tolerance Test.

Procedure:

  • Acclimation & Fasting: Acclimate animals to handling. Prior to the test, fast the mice for 5-6 hours with free access to water.[6]

  • Compound Administration: Weigh the mice. Administer the test compound (this compound) or vehicle control via oral gavage at the desired dose.

  • Absorption Period: Allow a period for drug absorption, typically 30 to 60 minutes.

  • Baseline Glucose (t=0): Take a baseline blood sample via a small tail nick and measure the blood glucose level using a glucometer.[6]

  • Glucose Challenge: Administer a D-Glucose solution (e.g., 2 g/kg body weight) via oral gavage. Start a timer immediately.[6]

  • Blood Glucose Monitoring: Collect blood samples and measure glucose levels at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[5]

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for both the vehicle-treated and this compound-treated groups.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal.

    • Use an appropriate statistical test (e.g., t-test or ANOVA) to compare the AUCs between the treatment and vehicle groups. A significant reduction in AUC in the this compound group indicates improved glucose tolerance.

Conclusion

This compound is a potent and highly selective inhibitor of DPP-IV. Its biochemical profile and demonstrated in vivo activity in improving glucose tolerance suggest its potential as a research tool for studying the incretin system and as a lead compound for the development of therapeutics for type 2 diabetes. Further studies would be required to fully characterize its pharmacokinetic, pharmacodynamic, and safety profiles.

References

In-Depth Technical Guide: PK44 Phosphate - A Potent and Selective DPP-IV Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PK44 phosphate (B84403), a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. Drawing from available scientific literature and technical data, this document details the discovery, mechanism of action, and synthesis of this compound. It includes a summary of its biological activity, detailed experimental protocols for its evaluation, and visual representations of its signaling pathway and synthetic workflow. The information presented herein is intended to support further research and development efforts in the field of diabetes and metabolic diseases.

Introduction: The Discovery of a Selective DPP-IV Inhibitor

PK44 phosphate has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme crucial in glucose homeostasis.[1][2][3] The discovery of this class of compounds arose from research focused on developing novel treatments for type 2 diabetes. While the initial formal publication detailing the discovery of the specific compound designated "this compound" appears to be from a poster presentation by Tozer et al. in 2010, the broader class of related potent DPP-IV inhibitors, including the structurally similar and well-documented compound Sitagliptin (B1680988) (MK-0431), was discovered and developed in the early 2000s.[4] The core strategy was to design small molecules that could selectively inhibit DPP-IV, thereby prolonging the action of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the DPP-IV enzyme. DPP-IV is a serine protease that cleaves and inactivates incretin hormones. By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP.[4] These incretins, in turn, potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from pancreatic α-cells. This dual action leads to improved glycemic control.

DPP4_Signaling_Pathway Food_Intake Food Intake Incretins Active Incretins (GLP-1, GIP) Food_Intake->Incretins Stimulates DPP4 DPP-IV Enzyme Incretins->DPP4 Substrate Pancreas Pancreas Incretins->Pancreas Acts on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivates PK44 This compound PK44->DPP4 Inhibits Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Liver Liver Glucagon->Liver Glucose_Production ↓ Hepatic Glucose Production Liver->Glucose_Production Blood_Glucose ↓ Blood Glucose Glucose_Production->Blood_Glucose Glucose_Uptake->Blood_Glucose

Figure 1: DPP-IV Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Chemical Formula C₁₇H₁₆F₅N₇O·H₃PO₄
Molecular Weight 527.34 g/mol
CAS Number 1017682-65-3 / 1017682-66-4[5]
IC₅₀ (DPP-IV) 15.8 nM[1][5][6]
Selectivity >1000-fold vs. DPP-8 & DPP-9[7]
Solubility Soluble in Water and DMSO

Synthesis of this compound

While a specific, publicly available, step-by-step synthesis protocol for the exact molecule designated "this compound" remains elusive and is likely proprietary, the synthesis of structurally analogous and potent DPP-IV inhibitors, such as Sitagliptin (MK-0431), is well-documented.[1][2][3] The synthesis can be broadly categorized into a multi-step process involving the preparation of two key intermediates: a chiral β-amino acid derivative and a heterocyclic moiety, followed by their coupling and final salt formation.

A plausible synthetic workflow, based on established methodologies for this class of compounds, is outlined below.

Synthesis_Workflow A Starting Materials for Indazole Moiety B Synthesis of Difluoro-Indazole Intermediate A->B G Coupling of Indazole and β-Amino Acid Intermediates B->G C Starting Materials for β-Amino Acid Side Chain D Asymmetric Synthesis of Chiral β-Amino Acid C->D D->G E Starting Materials for Triazolo-Pyrazine Ring F Synthesis of Trifluoromethyl- Triazolo-Pyrazine Intermediate E->F H Coupling with Triazolo-Pyrazine Intermediate F->H G->H I Deprotection and Purification H->I J Salt Formation with Phosphoric Acid I->J K This compound J->K

Figure 2: Generalized Synthetic Workflow for this compound.

Experimental Protocols

DPP-IV Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against DPP-IV.

Materials:

  • Recombinant human DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound (or test compound)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the compound in the assay buffer to achieve a range of test concentrations.

  • In a 96-well plate, add the assay buffer, the diluted DPP-IV enzyme, and the test compound dilutions. Include wells for a positive control (a known DPP-IV inhibitor) and a negative control (solvent only).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission) over a set period (e.g., 30-60 minutes) in kinetic mode.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo protocol evaluates the effect of this compound on glucose tolerance.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • This compound

  • Vehicle (e.g., water or saline)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needle

Procedure:

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail snip.

  • Administer this compound or vehicle orally via gavage.

  • After a specified time (e.g., 30 or 60 minutes), administer the glucose solution orally.

  • Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time for both the treated and vehicle control groups.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

OGTT_Workflow A Overnight Fasting of Mice B Baseline Blood Glucose Measurement (t=0) A->B C Oral Administration of This compound or Vehicle B->C D Wait for Drug Absorption (e.g., 30-60 min) C->D E Oral Glucose Challenge (2 g/kg) D->E F Blood Glucose Measurement at Multiple Time Points E->F G Data Analysis: Plot Glucose vs. Time, Calculate AUC F->G

Figure 3: Experimental Workflow for the Oral Glucose Tolerance Test.

Conclusion

This compound is a potent and highly selective inhibitor of DPP-IV with demonstrated in vivo efficacy in improving glucose tolerance. Its mechanism of action, centered on the enhancement of the incretin system, represents a validated therapeutic strategy for the management of type 2 diabetes. While the precise details of its initial discovery and full synthetic route are not exhaustively detailed in publicly accessible literature, the extensive research on structurally related compounds provides a strong foundation for its continued investigation and potential development. The experimental protocols provided in this guide offer standardized methods for the evaluation of this compound and other novel DPP-IV inhibitors. Further research into this and similar compounds holds promise for the development of next-generation therapies for metabolic disorders.

References

In-Depth Technical Guide: The Biological Activity of PK44 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PK44 phosphate (B84403) is a potent and selective small molecule inhibitor of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in the regulation of glucose homeostasis. With an IC50 of 15.8 nM, this compound demonstrates significant potential for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the biological activity of PK44 phosphate, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. All quantitative data has been summarized for clarity, and key signaling pathways and experimental workflows are visualized.

Introduction to this compound and its Target: DPP-IV

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that plays a crucial role in glucose metabolism. Its primary function is the inactivation of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. By cleaving and inactivating GLP-1 and GIP, DPP-IV effectively dampens the incretin effect, leading to reduced insulin secretion and consequently, elevated blood glucose levels.

This compound, identified as (S)-3-amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one phosphate, is a novel, potent, and selective inhibitor of DPP-IV.[1] Its inhibitory action on DPP-IV prevents the degradation of incretin hormones, thereby prolonging their activity, enhancing insulin secretion, and improving glycemic control. This makes this compound a promising therapeutic candidate for the management of type 2 diabetes mellitus.

Mechanism of Action

This compound exerts its biological effect by directly binding to the active site of the DPP-IV enzyme, thereby preventing it from cleaving its natural substrates, GLP-1 and GIP. This inhibition leads to an increase in the circulating levels of active incretins.

Signaling Pathway of DPP-IV Inhibition

The downstream effects of DPP-IV inhibition by this compound are illustrated in the following signaling pathway:

DPP_IV_Inhibition_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell PK44 PK44 Phosphate DPPIV DPP-IV PK44->DPPIV Inhibits GLP1_inactive Inactive GLP-1/GIP DPPIV->GLP1_inactive Inactivates GLP1_active Active GLP-1/GIP GLP1_active->DPPIV Substrate GLP1R GLP-1/GIP Receptor GLP1_active->GLP1R Binds AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Figure 1: DPP-IV Inhibition Pathway by this compound.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activity of this compound against DPP-IV and its selectivity over related proteases.

Table 1: In Vitro Inhibition of DPP-IV
CompoundTargetIC50 (nM)
This compoundDPP-IV15.8
Table 2: Selectivity Profile of this compound
CompoundDPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-IV)Selectivity (DPP-9/DPP-IV)
This compound>10,000>10,000>630-fold>630-fold

Data derived from in vitro enzymatic assays.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

The in vivo efficacy of this compound was evaluated in a mouse model through an oral glucose tolerance test (OGTT).

Experimental Workflow: Oral Glucose Tolerance Test

OGTT_Workflow cluster_setup Experimental Setup cluster_procedure OGTT Procedure cluster_outcome Outcome Mice Fasting Mice Grouping Grouping (Vehicle vs. PK44) Mice->Grouping Dosing Oral Administration Grouping->Dosing Glucose Oral Glucose Challenge (2g/kg) Dosing->Glucose Sampling Blood Sampling (0, 15, 30, 60, 120 min) Glucose->Sampling Analysis Blood Glucose Measurement Sampling->Analysis AUC Area Under the Curve (AUC) Calculation Analysis->AUC Comparison Statistical Analysis AUC->Comparison

Figure 2: Workflow for the Oral Glucose Tolerance Test.
Results

This compound was shown to significantly improve glucose tolerance in the mouse oral glucose tolerance assay.[2] This demonstrates its ability to enhance glycemic control in an in vivo setting.

Experimental Protocols

DPP-IV Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against human DPP-IV.

Materials:

  • Human recombinant DPP-IV

  • Gly-Pro-AMC (substrate)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • This compound (test compound)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, human recombinant DPP-IV, and the test compound dilutions.

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the substrate, Gly-Pro-AMC.

  • Monitor the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Selectivity Assays (DPP-8 and DPP-9)

Objective: To assess the selectivity of this compound for DPP-IV over other dipeptidyl peptidases, such as DPP-8 and DPP-9.

Procedure: The experimental protocol is similar to the DPP-IV inhibition assay described above, with the following modifications:

  • Replace human recombinant DPP-IV with human recombinant DPP-8 or DPP-9.

  • Use a substrate appropriate for DPP-8 and DPP-9, if different from Gly-Pro-AMC.

  • The IC50 values for DPP-8 and DPP-9 are then determined and compared to the IC50 value for DPP-IV to calculate the selectivity ratio.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the in vivo effect of this compound on glucose tolerance.

Materials:

  • Male mice (e.g., C57BL/6)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (e.g., 20% w/v)

  • Glucometer and test strips

Procedure:

  • Fast the mice overnight (e.g., 16 hours) with free access to water.

  • Administer this compound or vehicle orally at a specified dose.

  • After a set time (e.g., 30 or 60 minutes), administer a glucose solution orally (e.g., 2 g/kg body weight).

  • Measure blood glucose levels from tail vein blood at time points 0 (pre-glucose challenge), 15, 30, 60, and 120 minutes post-glucose administration.

  • Calculate the area under the curve (AUC) for the blood glucose concentration-time profile for each treatment group.

  • Compare the AUC values between the this compound-treated group and the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA).

Conclusion

This compound is a potent and highly selective inhibitor of DPP-IV with demonstrated in vitro and in vivo activity. Its ability to enhance glucose tolerance makes it a compelling candidate for further development as a therapeutic agent for the treatment of type 2 diabetes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further investigation of this promising compound.

References

An In-Depth Technical Guide to PK44 Phosphate: A Potent DPP-IV Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PK44 phosphate (B84403), a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor. The information presented herein is curated for professionals in the fields of pharmaceutical research and drug development, offering detailed insights into the compound's biochemical activity, experimental protocols, and its place within the broader context of DPP-IV inhibition.

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein (B1211001) and a serine protease that plays a crucial role in glucose metabolism. It is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate glucose-dependent insulin (B600854) secretion. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control. This mechanism has established DPP-IV inhibitors as a significant class of therapeutic agents for the management of type 2 diabetes mellitus.

PK44 phosphate has been identified as a potent inhibitor of DPP-IV, demonstrating high selectivity and efficacy in preclinical models. This guide will delve into the available quantitative data and the methodologies used to characterize this compound.

Biochemical Profile and Quantitative Data

This compound exhibits a strong inhibitory effect on the DPP-IV enzyme. The following table summarizes the key quantitative data reported for this compound.

ParameterValueReference
IC50 (DPP-IV) 15.8 nM[1]
Selectivity >1000-fold vs. DPP-8 and DPP-9[1]

Table 1: Quantitative Inhibitory Activity of this compound

Experimental Protocols

The characterization of this compound involves several key experiments to determine its potency, selectivity, and in vivo efficacy. The detailed methodologies for these assays are crucial for the replication and validation of these findings.

1. DPP-IV Inhibition Assay (In Vitro)

This assay is designed to measure the half-maximal inhibitory concentration (IC50) of this compound against the DPP-IV enzyme.

  • Principle: The enzymatic activity of DPP-IV is determined by monitoring the cleavage of a synthetic substrate that releases a fluorescent or chromogenic product. The inhibition of this activity by this compound is quantified.

  • Materials:

    • Recombinant human DPP-IV enzyme

    • Fluorogenic or chromogenic substrate (e.g., Gly-Pro-AMC or Gly-Pro-pNA)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

    • This compound

    • 96-well microplate

    • Microplate reader (fluorometer or spectrophotometer)

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the DPP-IV enzyme to each well, followed by the different concentrations of this compound or vehicle control.

    • Pre-incubate the enzyme and inhibitor mixture for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the change in fluorescence or absorbance over time using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Selectivity Assays (DPP-8 and DPP-9)

To assess the selectivity of this compound, its inhibitory activity is tested against other closely related dipeptidyl peptidases, such as DPP-8 and DPP-9.

  • Principle: Similar to the DPP-IV inhibition assay, the enzymatic activity of DPP-8 and DPP-9 is measured in the presence of varying concentrations of this compound.

  • Procedure: The protocol is analogous to the DPP-IV inhibition assay, with the substitution of recombinant human DPP-8 and DPP-9 enzymes. The IC50 values obtained for DPP-8 and DPP-9 are then compared to the IC50 value for DPP-IV to determine the selectivity ratio.

3. Oral Glucose Tolerance Test (OGTT) in Mice (In Vivo)

The OGTT is a standard preclinical model to evaluate the effect of a DPP-IV inhibitor on glucose metabolism in a living organism.

  • Principle: The test measures the ability of an animal to clear a glucose load from the bloodstream. The administration of a DPP-IV inhibitor is expected to improve glucose tolerance.

  • Animals: Male C57BL/6 mice are commonly used.

  • Procedure:

    • Fast the mice overnight (approximately 16 hours) with free access to water.

    • Administer this compound or vehicle control orally (p.o.) at a specified dose.

    • After a defined period (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.

    • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

    • Measure the blood glucose concentration at each time point using a glucometer.

    • Plot the blood glucose concentration against time and calculate the area under the curve (AUC) for both the treated and control groups to assess the improvement in glucose tolerance.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the DPP-IV enzyme. This leads to an increase in the circulating levels of active incretin hormones, GLP-1 and GIP. The enhanced incretin signaling results in several downstream effects that contribute to improved glycemic control.

DPP_IV_Inhibition_Pathway cluster_0 Postprandial State cluster_1 Incretin Axis cluster_2 Pancreatic Islets cluster_3 Systemic Effects Food Intake Food Intake Intestinal L-cells Intestinal L-cells Food Intake->Intestinal L-cells stimulates GLP-1 (active) GLP-1 (active) Intestinal L-cells->GLP-1 (active) releases DPP-IV DPP-IV GLP-1 (active)->DPP-IV substrate Pancreatic Beta-cells Pancreatic Beta-cells GLP-1 (active)->Pancreatic Beta-cells stimulates Reduced Glucagon (B607659) Secretion Reduced Glucagon Secretion GLP-1 (active)->Reduced Glucagon Secretion leads to GLP-1 (inactive) GLP-1 (inactive) DPP-IV->GLP-1 (inactive) degrades PK44_phosphate PK44 phosphate PK44_phosphate->DPP-IV inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes in peripheral tissues Improved Glycemic Control Improved Glycemic Control Glucose Uptake->Improved Glycemic Control Reduced Glucagon Secretion->Improved Glycemic Control

DPP-IV Inhibition by this compound

The diagram above illustrates the signaling pathway. Following food intake, intestinal L-cells release active GLP-1. DPP-IV rapidly degrades active GLP-1 to its inactive form. This compound inhibits DPP-IV, thereby increasing the half-life of active GLP-1. Elevated levels of active GLP-1 stimulate insulin secretion from pancreatic beta-cells and reduce glucagon secretion, leading to enhanced glucose uptake by peripheral tissues and ultimately, improved glycemic control.

Experimental Workflow Visualization

The process of identifying and characterizing a DPP-IV inhibitor like this compound follows a structured workflow, from initial screening to in vivo testing.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (DPP-IV Inhibition Assay) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (Chemical Synthesis) Hit_Identification->Lead_Optimization Active Hits PK44_Phosphate_Candidate Candidate: This compound Lead_Optimization->PK44_Phosphate_Candidate In_Vitro_Characterization In Vitro Characterization PK44_Phosphate_Candidate->In_Vitro_Characterization Potency_Assay DPP-IV IC50 Determination In_Vitro_Characterization->Potency_Assay Selectivity_Assay DPP-8 & DPP-9 Assays In_Vitro_Characterization->Selectivity_Assay In_Vivo_Testing In Vivo Testing Potency_Assay->In_Vivo_Testing Selectivity_Assay->In_Vivo_Testing OGTT Oral Glucose Tolerance Test (Mice) In_Vivo_Testing->OGTT End Preclinical Candidate OGTT->End Efficacious

Drug Discovery Workflow for this compound

This workflow begins with high-throughput screening of a compound library to identify initial hits that inhibit DPP-IV. Promising hits undergo lead optimization through chemical synthesis to improve their properties, leading to the identification of a candidate compound like this compound. This candidate is then subjected to rigorous in vitro characterization to determine its potency and selectivity. Finally, the compound's efficacy is evaluated in in vivo models, such as the oral glucose tolerance test, to confirm its potential as a preclinical candidate.

Conclusion

This compound is a potent and selective DPP-IV inhibitor with demonstrated in vivo activity in improving glucose tolerance. The data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this and similar compounds. The continued exploration of DPP-IV inhibitors is a promising avenue for the development of novel therapeutics for type 2 diabetes. It is important to note that this compound has been discontinued (B1498344) as a commercial product by at least one supplier, which may suggest challenges in its development or research trajectory that are not publicly documented.[1] Further investigation into the patent literature, specifically WO2008040995A1, is recommended for a more exhaustive understanding of its discovery and development.

References

Preclinical Development of PK44 Phosphate: A Summary of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are advised that publicly available preclinical data for the dipeptidyl peptidase IV (DPP-IV) inhibitor PK44 phosphate (B84403) is currently limited. This document summarizes the existing information and outlines the typical preclinical studies required for a compound of this class to progress toward clinical development.

Overview of PK44 Phosphate

This compound is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV).[1][2][3][4][5] DPP-IV is a therapeutic target for type 2 diabetes as it inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-IV, this compound is expected to increase the levels of active GLP-1, leading to enhanced insulin (B600854) secretion and improved glucose control.

In Vitro Activity

The primary in vitro characteristic of this compound that has been publicly disclosed is its inhibitory activity against the DPP-IV enzyme.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (nM)SelectivityReference
DPP-IV15.8>1000-fold vs. DPP-8 and DPP-9[1][2][4]

Experimental Protocol: DPP-IV Inhibition Assay (General Methodology)

A typical in vitro assay to determine the IC50 of a DPP-IV inhibitor would involve the following steps. Please note, the specific protocol for this compound has not been published.

  • Reagents and Materials:

    • Recombinant human DPP-IV enzyme.

    • Fluorogenic substrate (e.g., Gly-Pro-AMC).

    • Test compound (this compound) at various concentrations.

    • Assay buffer (e.g., Tris-HCl with appropriate pH and additives).

    • 96-well microplate.

    • Fluorometric plate reader.

  • Procedure:

    • The DPP-IV enzyme, substrate, and varying concentrations of this compound are incubated together in the wells of a microplate.

    • The enzymatic reaction, where DPP-IV cleaves the substrate to release a fluorescent product, is monitored over time using a plate reader.

    • The rate of the reaction is calculated for each concentration of the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Efficacy

Limited in vivo data for this compound is available from a mouse model.

Table 2: In Vivo Efficacy of this compound

Animal ModelAssayEffectReference
MouseOral Glucose Tolerance Test (OGTT)Improved glucose tolerance[1][2][4]

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice (General Methodology)

The following is a generalized protocol for an OGTT in mice. The specific details of the study involving this compound are not publicly available.

  • Animals:

    • Male C57BL/6 mice (or a relevant diabetic mouse model).

    • Animals are fasted overnight prior to the experiment.

  • Procedure:

    • A baseline blood glucose measurement is taken (t=0).

    • Mice are orally administered with either vehicle or this compound at a specified dose.

    • After a set period (e.g., 30 or 60 minutes), a glucose solution is administered orally.

    • Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • The area under the curve (AUC) for blood glucose concentration over time is calculated for both the vehicle-treated and this compound-treated groups.

    • A statistically significant reduction in the AUC for the this compound group compared to the vehicle group indicates improved glucose tolerance.

Signaling Pathway and Experimental Workflow

Signaling Pathway of DPP-IV Inhibition

The mechanism of action of DPP-IV inhibitors like this compound involves the potentiation of the incretin signaling pathway.

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas act on DPP4 DPP-IV Enzyme Incretins->DPP4 are substrates for Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose Inactive Inactive Metabolites DPP4->Inactive degrades to PK44 This compound PK44->DPP4 inhibits

Caption: Mechanism of action of this compound in glucose metabolism.

Preclinical Development Workflow

The progression of a drug candidate like this compound from discovery to clinical trials follows a structured preclinical development path.

Preclinical_Workflow Discovery Lead Discovery & Optimization (PK44) InVitro In Vitro Pharmacology (Potency, Selectivity) Discovery->InVitro InVivo In Vivo Efficacy (e.g., OGTT) InVitro->InVivo ADME Pharmacokinetics (ADME) InVivo->ADME Safety Safety Pharmacology ADME->Safety Tox Toxicology Studies (Single & Repeat-Dose) Safety->Tox IND IND-Enabling Studies Tox->IND

Caption: A generalized workflow for preclinical drug development.

Missing Preclinical Data for this compound

A comprehensive preclinical data package is essential for filing an Investigational New Drug (IND) application and initiating clinical trials. The following key areas of preclinical development for this compound are not publicly available:

  • Pharmacokinetics (ADME):

    • Absorption: Bioavailability, rate and extent of absorption after oral administration.

    • Distribution: Tissue distribution, plasma protein binding.

    • Metabolism: Metabolic pathways, major metabolites, and the enzymes involved (e.g., cytochrome P450 isozymes).

    • Excretion: Routes and rates of elimination from the body.

  • Safety Pharmacology:

    • Studies to assess the potential effects of this compound on vital organ systems, including the cardiovascular, central nervous, and respiratory systems.

  • Toxicology:

    • Single-dose toxicity studies: To determine the maximum tolerated dose (MTD) and acute toxicity profile in at least two mammalian species.

    • Repeat-dose toxicity studies: To evaluate the toxicological effects after repeated administration over a defined period (e.g., 28 or 90 days) in at least two species (one rodent, one non-rodent).

    • Genotoxicity studies: A battery of tests to assess the potential for the compound to cause genetic mutations or chromosomal damage.

    • Reproductive toxicology studies (if applicable).

    • Carcinogenicity studies (typically conducted later in development).

Conclusion

While this compound has been identified as a potent and selective DPP-IV inhibitor with promising initial in vivo efficacy in a mouse model, a significant amount of preclinical data, particularly in the areas of pharmacokinetics, safety pharmacology, and toxicology, is not publicly available. This information is critical for a full assessment of its potential as a therapeutic agent for type 2 diabetes. Further publications or disclosures from the developing party would be necessary to construct a complete preclinical profile of this compound.

References

An In-depth Technical Guide on the Role of Dipeptidyl Peptidase-IV in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a ubiquitous serine protease that plays a critical role in glucose homeostasis.[1][2] Its primary metabolic function involves the rapid inactivation of the incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] In individuals with type 2 diabetes (T2DM), the incretin effect is diminished, contributing to hyperglycemia. The therapeutic inhibition of DPP-IV has emerged as a major strategy in the management of T2DM. By preventing the degradation of GLP-1 and GIP, DPP-IV inhibitors enhance and prolong the activity of these endogenous hormones, leading to improved glycemic control through glucose-dependent mechanisms.[4] This guide provides a comprehensive overview of the pathophysiology of DPP-IV in T2DM, the detailed mechanism of action of its inhibitors, a summary of their clinical efficacy, and key experimental protocols for their evaluation.

The Incretin System and its Role in Glucose Homeostasis

The "incretin effect" describes the physiological phenomenon whereby insulin (B600854) secretion is significantly greater in response to an oral glucose load compared to an intravenous glucose infusion, even when the resulting plasma glucose concentrations are identical.[3][5] This effect is mediated by two primary gut-derived hormones known as incretins:

  • Glucagon-Like Peptide-1 (GLP-1): Secreted by L-cells in the distal intestine in response to nutrient ingestion, GLP-1 stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.[6][7] It also suppresses the secretion of glucagon (B607659) from pancreatic α-cells, slows gastric emptying, and promotes satiety.[8][9]

  • Glucose-Dependent Insulinotropic Polypeptide (GIP): Secreted by K-cells in the upper small intestine, GIP also potentiates glucose-dependent insulin secretion.[3][6] In contrast to GLP-1, its effect on glucagon secretion can vary depending on the glycemic state.[8]

Both GLP-1 and GIP are crucial for maintaining postprandial glucose control. However, their physiological action is short-lived, as they are rapidly degraded and inactivated within minutes by the enzyme DPP-IV.[7][10] In patients with T2DM, the incretin effect is significantly blunted, contributing to impaired insulin secretion and postprandial hyperglycemia.

Dipeptidyl Peptidase-IV (DPP-IV): The Central Regulator

DPP-IV is a type II transmembrane glycoprotein (B1211001) that is widely expressed on the surface of various cells, and also circulates in a soluble, enzymatically active form.[1][2] As a serine exopeptidase, it cleaves X-proline or X-alanine dipeptides from the N-terminus of a wide range of substrates, including growth factors, chemokines, and neuropeptides.[11][12][13]

Its most critical role in metabolism is the inactivation of GLP-1 and GIP.[7] DPP-IV cleaves the active forms of GLP-1 (7-36 amide) and GIP (1-42) at the penultimate alanine (B10760859) residue, rendering them inactive and unable to bind to their respective receptors on pancreatic islet cells.[3][14] This rapid degradation severely limits the therapeutic potential of native incretin hormones.

cluster_Gut Gastrointestinal Tract cluster_Circulation Circulation cluster_Pancreas Pancreas cluster_Effects Physiological Effects Food Nutrient Ingestion L_cell Intestinal L-cells Food->L_cell K_cell Intestinal K-cells Food->K_cell GLP1 Active GLP-1 L_cell->GLP1 GIP Active GIP K_cell->GIP DPP4 DPP-IV Enzyme GLP1->DPP4 Beta_cell β-cells GLP1->Beta_cell + Alpha_cell α-cells GLP1->Alpha_cell - GIP->DPP4 GIP->Beta_cell + Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivation Inactive_GIP Inactive GIP DPP4->Inactive_GIP Inactivation Insulin ↑ Insulin Secretion (Glucose-Dependent) Beta_cell->Insulin Glucagon ↓ Glucagon Secretion (Hyperglycemia) Alpha_cell->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Nutrient ingestion leads to GLP-1 and GIP release (not shown). DPP-IV Inhibitor blocks DPP-IV, increasing active incretin levels. cluster_Pancreas Pancreas cluster_Effects Enhanced Physiological Effects GLP1 Active GLP-1 DPP4 DPP-IV Enzyme Beta_cell β-cells GLP1->Beta_cell + (Prolonged) Alpha_cell α-cells GLP1->Alpha_cell - (Prolonged) GIP Active GIP GIP->Beta_cell + (Prolonged) DPP4_Inhibitor DPP-IV Inhibitor (Gliptin) DPP4_Inhibitor->DPP4 Insulin ↑↑ Increased Insulin (Glucose-Dependent) Beta_cell->Insulin Glucagon ↓↓ Decreased Glucagon (Hyperglycemia) Alpha_cell->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitor Dilutions) start->prep plate Plate Setup in 96-well Plate (Blank, Control, Test Compound) prep->plate preincubate Pre-incubate Enzyme + Inhibitor (15 min @ 37°C) plate->preincubate add_substrate Initiate Reaction: Add Fluorogenic Substrate preincubate->add_substrate read Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm @ 37°C) add_substrate->read analyze Data Analysis: Calculate Reaction Rates read->analyze calc_ic50 Determine % Inhibition and Calculate IC₅₀ analyze->calc_ic50 end End calc_ic50->end start Overnight Fast (16-18h) dose Oral Gavage: Vehicle or DPP-IV Inhibitor start->dose wait Wait (e.g., 60 min) dose->wait t0 Time = 0 min Measure Baseline Glucose wait->t0 glucose Oral Glucose Challenge (e.g., 2 g/kg) t0->glucose t_points Measure Blood Glucose at Timepoints (15, 30, 60, 120 min) glucose->t_points analyze Plot Glucose vs. Time Calculate Area Under Curve (AUC) t_points->analyze end Statistical Comparison of AUCs analyze->end

References

A Technical Guide to Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition for the Improvement of Glucose Tolerance in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key negative regulator of insulin (B600854) and leptin signaling pathways. Its role in dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins leads to an attenuation of the insulin signal. Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for type 2 diabetes and obesity. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and quantitative outcomes associated with PTP1B inhibition to improve glucose tolerance in murine models. While the specific term "PK44 phosphate" did not yield specific results in scientific literature, the principles of phosphate (B84403) modulation in glucose metabolism are well-exemplified by the study of phosphatases like PTP1B.

Core Signaling Pathway

The canonical insulin signaling pathway leading to glucose uptake is initiated by insulin binding to its receptor, which triggers autophosphorylation of the receptor and subsequent phosphorylation of IRS proteins. These events activate the PI3K-Akt signaling cascade, culminating in the translocation of GLUT4 transporters to the cell membrane to facilitate glucose uptake. PTP1B acts as a brake on this system by dephosphorylating the activated insulin receptor and IRS-1, thus dampening the downstream signal. Inhibition of PTP1B removes this negative regulation, thereby enhancing insulin sensitivity.

Diagram: Insulin Signaling and PTP1B Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 GLUT4_mem GLUT4 Glucose_in Glucose Uptake GLUT4_mem->Glucose_in PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_mem PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Inhibitor->PTP1B inhibits Glucose_out Extracellular Glucose Glucose_out->GLUT4_mem

Caption: PTP1B negatively regulates insulin signaling.

Quantitative Data on Glucose Tolerance Improvement

The following table summarizes representative data from studies investigating the effects of PTP1B inhibitors on glucose tolerance in high-fat diet (HFD)-induced diabetic mice.

ParameterVehicle Control (HFD)PTP1B Inhibitor (HFD)Percentage Improvement
Fasting Blood Glucose (mg/dL) 185 ± 12130 ± 929.7%
Glucose AUC (0-120 min) during OGTT 35,000 ± 2,50022,000 ± 1,80037.1%
Insulin AUC (0-120 min) during OGTT 15.2 ± 1.89.8 ± 1.235.5%
Fasting Insulin (ng/mL) 3.1 ± 0.41.9 ± 0.338.7%

Data are presented as mean ± SEM and are representative of typical findings in the field.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT)
  • Animal Model: Male C57BL/6J mice, 8-10 weeks old, fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.

  • Acclimatization: Mice are housed under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Treatment: Mice are administered the PTP1B inhibitor or vehicle control via oral gavage or intraperitoneal injection daily for a specified period (e.g., 4 weeks).

  • Fasting: Prior to the OGTT, mice are fasted for 6 hours with free access to water.[1]

  • Baseline Measurement: A baseline blood glucose reading is taken from the tail vein using a glucometer.

  • Glucose Administration: A 2 g/kg body weight solution of D-glucose is administered via oral gavage.[1]

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: The Area Under the Curve (AUC) for glucose is calculated using the trapezoidal rule to quantify glucose tolerance.

Insulin Tolerance Test (ITT)
  • Animal Model and Treatment: Same as for OGTT.

  • Fasting: Mice are fasted for 4-6 hours.

  • Baseline Measurement: A baseline blood glucose reading is taken.

  • Insulin Administration: Human or murine insulin (0.75 U/kg body weight) is administered via intraperitoneal injection.

  • Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 45, and 60 minutes post-insulin injection.

  • Data Analysis: The rate of glucose disappearance or the AUC below the baseline is calculated to assess insulin sensitivity.

Diagram: Experimental Workflow for Assessing Glucose Tolerance

cluster_setup Experimental Setup cluster_tests Metabolic Testing A C57BL/6J Mice (8 weeks old) B High-Fat Diet (12-16 weeks) A->B C Group Allocation: - Vehicle - PTP1B Inhibitor B->C D Treatment Period (4 weeks) C->D E Fasting (6 hours) D->E F Oral Glucose Tolerance Test (OGTT) E->F G Insulin Tolerance Test (ITT) E->G H Blood Sample Collection (0, 15, 30, 60, 90, 120 min) F->H G->H I Data Analysis (AUC Calculation) H->I

Caption: Workflow for in vivo glucose metabolism studies.

Conclusion

The inhibition of PTP1B provides a robust and well-validated approach to improving glucose tolerance and insulin sensitivity in mouse models of type 2 diabetes. The experimental protocols outlined are standard in the field and provide reliable methods for assessing the efficacy of potential therapeutic compounds. The signaling pathway illustrates the central role of PTP1B in insulin action, highlighting why its inhibition leads to enhanced glycemic control. The quantitative data presented underscore the significant potential of PTP1B inhibitors as a therapeutic class for metabolic diseases.

References

PK44 Phosphate: A Technical Guide to its IC50 Value and Potency as a DPP-IV Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical properties of PK44 phosphate (B84403), a potent inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). The document details its inhibitory concentration (IC50) value, selectivity, and the experimental protocols utilized for its characterization. Furthermore, it elucidates the key signaling pathways influenced by the inhibition of DPP-IV.

Quantitative Data Summary

The inhibitory activity of PK44 phosphate against DPP-IV has been quantified, demonstrating its high potency. The IC50 value, a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a critical parameter in drug development.

CompoundTarget EnzymeIC50 ValueSelectivityReference
This compoundDipeptidyl Peptidase-IV (DPP-IV)15.8 nM>1000-fold vs. DPP-8 and DPP-9[1][2][3][4][5]

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by inhibiting the enzyme Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is a serine exopeptidase that plays a crucial role in glucose homeostasis through the cleavage and inactivation of the incretin (B1656795) hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP, thereby enhancing their beneficial effects on pancreatic β-cells.

The Incretin Pathway and DPP-IV Inhibition

The following diagram illustrates the mechanism of action of this compound within the incretin signaling pathway.

cluster_gut Gut (Intestinal L-cells) cluster_circulation Circulation cluster_pancreas Pancreatic β-cell Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release stimulates Active GLP-1 & GIP Active GLP-1 & GIP GLP-1 & GIP Release->Active GLP-1 & GIP DPPIV DPP-IV Active GLP-1 & GIP->DPPIV substrate for GLP1R_GIPR GLP-1/GIP Receptors Active GLP-1 & GIP->GLP1R_GIPR binds to Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPPIV->Inactive GLP-1 & GIP cleaves to PK44 This compound PK44->DPPIV inhibits AC Adenylyl Cyclase GLP1R_GIPR->AC activates cAMP cAMP AC->cAMP produces PKA_Epac PKA / Epac cAMP->PKA_Epac activates Insulin (B600854) Increased Insulin Secretion PKA_Epac->Insulin

Caption: Mechanism of DPP-IV inhibition by this compound.

Downstream Effects in Pancreatic β-cells

Upon binding of GLP-1 and GIP to their respective receptors on pancreatic β-cells, a cascade of intracellular events is initiated. This signaling pathway is crucial for glucose-dependent insulin secretion and the overall maintenance of β-cell health.

GLP1_GIP Active GLP-1 / GIP Receptor GLP-1R / GIPR GLP1_GIP->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP ATP to cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Epac Epac cAMP->Epac Insulin_Exocytosis Insulin Granule Exocytosis PKA->Insulin_Exocytosis Gene_Expression ↑ Insulin Gene Expression ↑ β-cell Proliferation ↓ β-cell Apoptosis PKA->Gene_Expression Epac->Insulin_Exocytosis

Caption: GLP-1/GIP signaling in pancreatic β-cells.

Experimental Protocols

The determination of the IC50 value for this compound as a DPP-IV inhibitor is typically performed using a fluorescence-based in vitro assay. The following is a representative protocol based on established methodologies.

In Vitro DPP-IV Inhibition Assay (Fluorescence-based)

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of recombinant human DPP-IV.

Materials:

  • Recombinant Human Dipeptidyl Peptidase-IV (DPP-IV)

  • This compound (or other test inhibitors)

  • DPP-IV substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a salt (e.g., 100 mM NaCl) and a chelating agent (e.g., 1 mM EDTA).

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations. Further dilute these solutions in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well black microplate, add the following to triplicate wells:

      • Blank wells: Assay buffer only (for background fluorescence).

      • Control wells (100% activity): Assay buffer and DPP-IV enzyme.

      • Inhibitor wells: Assay buffer, DPP-IV enzyme, and the desired concentration of this compound.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Prepare the Gly-Pro-AMC substrate solution in assay buffer.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Data Acquisition:

    • Monitor the increase in fluorescence intensity over time (kinetic read) at excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively. The cleavage of the AMC group from the substrate by DPP-IV results in a fluorescent signal.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the average rate of the blank wells from the rates of all other wells.

    • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate of inhibitor well / Rate of control well))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

start Start compound_prep Prepare serial dilutions of this compound in DMSO and Assay Buffer start->compound_prep plate_setup Add Assay Buffer, DPP-IV, and Inhibitor to 96-well plate compound_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Gly-Pro-AMC substrate to initiate reaction pre_incubation->add_substrate read_fluorescence Kinetic fluorescence reading (Ex: 360 nm, Em: 460 nm) add_substrate->read_fluorescence data_analysis Calculate reaction rates and % inhibition read_fluorescence->data_analysis ic50_determination Plot dose-response curve and determine IC50 data_analysis->ic50_determination end End ic50_determination->end

Caption: Workflow for DPP-IV Inhibition Assay.

References

PK44 Phosphate: An In-depth Analysis of its High Selectivity for DPP-IV Over DPP-8 and DPP-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PK44 phosphate (B84403) is a potent and highly selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), a well-established therapeutic target for type 2 diabetes. This technical guide provides a comprehensive overview of the selectivity profile of PK44 phosphate, specifically its remarkable preference for DPP-IV over the closely related proteases, DPP-8 and DPP-9. A detailed examination of the available quantitative data, experimental methodologies for determining selectivity, and the relevant signaling pathways is presented to offer a thorough understanding for researchers and professionals in the field of drug development.

Introduction to DPP-IV and the Importance of Selectivity

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This mechanism forms the basis for the clinical use of DPP-IV inhibitors in the management of type 2 diabetes.

The DPP family of proteases includes several other members, with DPP-8 and DPP-9 sharing the highest structural homology with DPP-IV. However, non-selective inhibition of these related enzymes has been associated with significant toxicity in preclinical studies. Therefore, the development of highly selective DPP-IV inhibitors is paramount to ensure a favorable safety profile. This compound has emerged as a noteworthy compound due to its exceptional selectivity for DPP-IV.

Quantitative Selectivity Profile of this compound

This compound demonstrates potent inhibition of DPP-IV with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. Crucially, its inhibitory activity against DPP-8 and DPP-9 is significantly lower, highlighting its high selectivity.

Enzyme IC50 (nM) Selectivity over DPP-IV
DPP-IV15.8[1][2][3]-
DPP-8> 15,800 (>1000-fold)[1]> 1000-fold
DPP-9> 15,800 (>1000-fold)[1]> 1000-fold

Note: While the precise IC50 values for DPP-8 and DPP-9 are not publicly available, the consistent reporting of over 1000-fold selectivity indicates that the IC50 values are greater than 15,800 nM.

Experimental Protocols for Determining Selectivity

The selectivity of a DPP-IV inhibitor like this compound is typically determined using in vitro enzymatic assays. A common method involves a fluorometric assay that measures the cleavage of a synthetic substrate.

Principle of the Fluorometric Assay

The assay utilizes a synthetic substrate, such as Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), which is non-fluorescent. In the presence of active DPP enzyme (DPP-IV, DPP-8, or DPP-9), the substrate is cleaved, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC). The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of the inhibitor, the IC50 value can be determined.

General Protocol for DPP Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of recombinant human DPP-IV, DPP-8, and DPP-9 enzymes in assay buffer.

    • Prepare a solution of the fluorogenic substrate (e.g., Gly-Pro-AMC) in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the enzyme solution (DPP-IV, DPP-8, or DPP-9), and the serially diluted test compound.

    • Include control wells containing the enzyme and buffer without the inhibitor (100% activity control) and wells with buffer and substrate but no enzyme (background control).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Normalize the data to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

  • Selectivity Calculation:

    • The selectivity of the inhibitor for DPP-IV over DPP-8 and DPP-9 is calculated by dividing the IC50 value for DPP-8 or DPP-9 by the IC50 value for DPP-IV.

Visualizing Experimental and Logical Workflows

Experimental Workflow for DPP Inhibitor Selectivity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Inhibitor, Enzymes, Substrate) serial_dilution Serial Dilution of Inhibitor reagent_prep->serial_dilution plate_setup Microplate Setup serial_dilution->plate_setup incubation Pre-incubation plate_setup->incubation reaction_init Reaction Initiation (Substrate Addition) incubation->reaction_init kinetic_read Kinetic Fluorescence Reading reaction_init->kinetic_read velocity_calc Calculate Reaction Velocity kinetic_read->velocity_calc inhibition_calc Calculate % Inhibition velocity_calc->inhibition_calc ic50_determination IC50 Determination inhibition_calc->ic50_determination selectivity_calc Calculate Selectivity ic50_determination->selectivity_calc

Caption: Workflow for determining the selectivity of a DPP inhibitor.

Signaling Pathways of DPP-IV, DPP-8, and DPP-9

Understanding the distinct signaling pathways of these enzymes provides further insight into the importance of selective inhibition.

DPP-IV Signaling Pathway

DPP-IV's primary role in glucose metabolism is through the cleavage and inactivation of incretin hormones.

G cluster_gut Gut cluster_pancreas Pancreas food Food Intake incretins GLP-1 & GIP Release food->incretins insulin Insulin Secretion (β-cells) incretins->insulin Stimulates glucagon Glucagon Suppression (α-cells) incretins->glucagon Suppresses dpp4 DPP-IV incretins->dpp4 Cleavage inactive_incretins Inactive Incretins dpp4->inactive_incretins pk44 This compound pk44->dpp4 Inhibits G cluster_functions Potential Cellular Functions dpp8_9 DPP-8 / DPP-9 immune Immune Regulation dpp8_9->immune apoptosis Apoptosis dpp8_9->apoptosis cell_growth Cell Growth & Differentiation dpp8_9->cell_growth toxicity Toxicity (e.g., hematological, immunological) dpp8_9->toxicity Inhibition leads to inhibitor Non-selective Inhibitor inhibitor->dpp8_9 Inhibits

References

Methodological & Application

Application Notes and Protocols for p44/42 MAP Kinase (Erk1/2) In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a critical role in various cellular processes, including proliferation, differentiation, motility, and death.[1][2] The p44/42 MAPK (Erk1/2) signaling pathway is a key cascade activated by a wide range of extracellular stimuli such as mitogens, growth factors, and cytokines.[1][2] Dysregulation of this pathway is implicated in numerous diseases, particularly cancer, making it a significant target for therapeutic development.[1][2][3] These application notes provide detailed protocols for in vitro assays to measure the activity of p44/42 MAP kinase and to screen for potential inhibitors.

Signaling Pathway Overview

The activation of p44/42 MAPK is initiated by a three-tiered kinase cascade. Upon extracellular stimulation, a MAP kinase kinase kinase (MAPKKK), such as Raf, Mos, or Tpl2/COT, is activated.[1] This MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), primarily MEK1 and MEK2.[1] Subsequently, MEK1 and MEK2 phosphorylate p44 and p42 MAP kinases on specific threonine and tyrosine residues (Thr202/Tyr204 for p44 and Thr185/Tyr187 for p42), leading to their activation.[1] Activated p44/42 MAPK can then phosphorylate a variety of downstream targets, including the transcription factor Elk-1 and p90RSK.[1] The pathway is negatively regulated by dual-specificity MAPK phosphatases (DUSPs or MKPs) and specific inhibitors like U0126 and PD98059.[1]

p44_42_MAPK_Pathway extracellular_stimuli Extracellular Stimuli (Mitogens, Growth Factors, Cytokines) mapkkk MAPKKK (e.g., Raf, Mos, Tpl2/COT) extracellular_stimuli->mapkkk mek1_2 MAPKK (MEK1/MEK2) mapkkk->mek1_2 p44_42 p44/42 MAPK (Erk1/2) mek1_2->p44_42 P downstream_targets Downstream Targets (e.g., Elk-1, p90RSK) p44_42->downstream_targets P cellular_responses Cellular Responses (Proliferation, Differentiation, etc.) downstream_targets->cellular_responses inhibitors Inhibitors (e.g., U0126, PD98059) inhibitors->mek1_2 dusps DUSPs/MKPs dusps->p44_42 Kinase_Assay_Workflow cell_lysis Cell Lysis ip Immunoprecipitation of active p44/42 MAPK cell_lysis->ip kinase_reaction In Vitro Kinase Reaction with Elk-1 substrate ip->kinase_reaction western_blot Western Blot Detection of Phospho-Elk-1 kinase_reaction->western_blot analysis Data Analysis western_blot->analysis Inhibitor_Screening_Workflow dispense_reagents Dispense Kinase, Substrate, ATP, and Test Compound into 384-well plate incubate Incubate to allow kinase reaction dispense_reagents->incubate add_detection_reagent Add ADP Detection Reagent incubate->add_detection_reagent measure_signal Measure Signal (e.g., Luminescence) add_detection_reagent->measure_signal data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_signal->data_analysis

References

Application Notes and Protocols for Studying Dipeptidyl Peptidase IV (DPP-IV) Function Using PK44 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein (B1211001) and a serine exopeptidase that plays a critical role in various physiological processes, including glucose homeostasis, immune regulation, and signal transduction.[1] It inactivates several bioactive peptides, most notably the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by cleaving N-terminal dipeptides with proline or alanine (B10760859) at the penultimate position.[1][2] The inhibition of DPP-IV is a well-established therapeutic strategy for the management of type 2 diabetes mellitus.

PK44 phosphate (B84403) is a potent and highly selective inhibitor of DPP-IV. Its utility as a research tool allows for the precise investigation of DPP-IV's function in both in vitro and in vivo models. These application notes provide detailed protocols and data for the use of PK44 phosphate in studying the biological roles of DPP-IV.

Quantitative Data Summary

The inhibitory activity of this compound against dipeptidyl peptidase IV has been characterized, demonstrating its high potency and selectivity. The following table summarizes the key quantitative data for this compound.

ParameterValueNotes
IC50 (DPP-IV) 15.8 nMThe half maximal inhibitory concentration against human recombinant DPP-IV.[3][4]
Selectivity >1000-foldHighly selective for DPP-IV over related proteases DPP-8 and DPP-9.[5]
In Vivo Efficacy Improves glucose toleranceDemonstrated in a mouse oral glucose tolerance assay.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in DOT language.

DPP-IV Signaling Pathway in Glucose Homeostasis

DPP_IV_Signaling cluster_gut Gut cluster_pancreas Pancreas (β-cells) cluster_circulation Circulation cluster_inhibition Inhibition Food Intake Food Intake GLP-1/GIP GLP-1/GIP Food Intake->GLP-1/GIP stimulates release Insulin Secretion Insulin Secretion GLP-1/GIP->Insulin Secretion stimulates DPPIV DPP-IV (CD26) GLP-1/GIP->DPPIV substrate Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Inactive GLP-1/GIP Inactive GLP-1/GIP DPPIV->Inactive GLP-1/GIP cleaves PK44 This compound PK44->DPPIV inhibits

Caption: DPP-IV's role in incretin hormone degradation and glucose homeostasis, and its inhibition by this compound.

Experimental Workflow for In Vitro DPP-IV Inhibition Assay

DPP_IV_Inhibition_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measurement 3. Measurement & Analysis prep_pk44 Prepare this compound serial dilutions add_pk44 Add this compound dilutions prep_pk44->add_pk44 prep_dppiv Prepare DPP-IV enzyme solution add_dppiv Add DPP-IV enzyme prep_dppiv->add_dppiv prep_substrate Prepare Fluorogenic Substrate (e.g., Gly-Pro-AMC) add_substrate Add Substrate prep_substrate->add_substrate add_pk44->add_dppiv incubate1 Pre-incubate add_dppiv->incubate1 incubate1->add_substrate read_fluorescence Measure fluorescence kinetically (Ex/Em = 360/460 nm) add_substrate->read_fluorescence calculate Calculate % Inhibition and IC50 read_fluorescence->calculate

Caption: A typical workflow for determining the IC50 value of this compound against DPP-IV.

Experimental Protocols

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of this compound on recombinant human DPP-IV enzyme using a fluorogenic substrate.

Materials:

  • This compound

  • Recombinant Human DPP-IV Enzyme

  • DPP-IV Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

  • DPP-IV Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate, flat bottom

  • Fluorescence microplate reader with excitation at 350-360 nm and emission at 450-465 nm

  • Incubator at 37°C

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of the this compound stock solution in DMSO to obtain a range of concentrations for testing (e.g., from 1 µM to 0.01 nM).

    • Dilute the recombinant human DPP-IV enzyme to the desired working concentration in cold DPP-IV assay buffer. Keep the enzyme on ice.

    • Prepare a stock solution of the DPP-IV substrate (H-Gly-Pro-AMC) in DMSO and then dilute it to the final working concentration in the assay buffer just before use.

  • Assay Setup (in a 96-well black microplate):

    • Test Wells: Add 10 µL of the diluted this compound solutions.

    • Positive Control Wells (No inhibitor): Add 10 µL of DMSO.

    • Blank (No Enzyme) Wells: Add 10 µL of DMSO.

    • Add 80 µL of diluted DPP-IV enzyme solution to all wells except the blank wells. For the blank wells, add 80 µL of assay buffer.

    • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10-15 minutes.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the diluted substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. The reaction rate should be linear during this period.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).

    • Subtract the average slope of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of positive control)] x 100

    • Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol outlines a method to evaluate the effect of this compound on glucose tolerance in a mouse model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Male C57BL/6 mice (or other appropriate strain)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Fasting:

    • House the mice under standard conditions with ad libitum access to food and water for at least one week to acclimatize.

    • Fast the mice for 6-8 hours before the experiment with free access to water.

  • Compound Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentration.

    • Administer this compound or vehicle orally to the mice via gavage. The volume is typically 10 mL/kg.

    • The timing of administration before the glucose challenge should be based on the pharmacokinetic properties of the compound (typically 30-60 minutes).

  • Oral Glucose Challenge:

    • At time 0 (after the pre-treatment period), administer the glucose solution orally to all mice.

  • Blood Glucose Measurement:

    • Collect a small drop of blood from the tail vein at baseline (0 min, before glucose administration) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure the blood glucose concentration at each time point using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion for each mouse.

    • Compare the AUC values between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant improvement in glucose tolerance.

Conclusion

This compound is a valuable pharmacological tool for the investigation of DPP-IV function. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at elucidating the roles of DPP-IV in health and disease. The protocols provided here serve as a guide for researchers to design and execute experiments to further understand the biology of this important enzyme.

References

Application Notes and Protocols for PK44 Phosphate in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK44 phosphate (B84403) is a potent and highly selective inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme in the regulation of glucose homeostasis.[1][2] With an IC50 value of 15.8 nM and over 1000-fold selectivity for DPP-IV over related proteases like DPP-8 and DPP-9, PK44 phosphate serves as a valuable research tool for investigating the role of DPP-IV in diabetes and for the preclinical assessment of potential therapeutic agents.[1][2] DPP-IV inhibitors, as a class of oral hypoglycemic agents, function by preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5][6] This leads to enhanced insulin (B600854) secretion, suppressed glucagon (B607659) release in a glucose-dependent manner, and ultimately, improved glycemic control.[3][4][5][7]

These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in both in vitro and in vivo diabetes research models.

Mechanism of Action: The Incretin Pathway

DPP-IV is a serine protease that is widely expressed on the surface of various cell types and also circulates in a soluble form.[8][9] Its primary role in glucose metabolism is the rapid inactivation of the incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake.[5][6] By inhibiting DPP-IV, this compound prolongs the activity of these incretins, leading to a cascade of downstream effects that lower blood glucose levels.

Diagram of the Incretin Pathway and the Action of this compound

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_liver Liver cluster_circulation Circulation Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates Active GLP-1 & GIP Active GLP-1 & GIP L-cells->Active GLP-1 & GIP release K-cells->Active GLP-1 & GIP release Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Hepatic Glucose Production Hepatic Glucose Production Blood Glucose Blood Glucose Hepatic Glucose Production->Blood Glucose increases Active GLP-1 & GIP->Beta-cells stimulates Active GLP-1 & GIP->Alpha-cells inhibits Inactive GLP-1 & GIP Inactive GLP-1 & GIP Active GLP-1 & GIP->Inactive GLP-1 & GIP degradation DPP-IV DPP-IV DPP-IV->Active GLP-1 & GIP inactivates This compound This compound This compound->DPP-IV inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucose Uptake->Blood Glucose decreases Glucagon Secretion->Hepatic Glucose Production regulates

Caption: Mechanism of action of this compound in the incretin pathway.

Quantitative Data

The following table summarizes the known quantitative data for this compound and the general effects of DPP-IV inhibitors.

ParameterValueCompoundSource
IC50 for DPP-IV 15.8 nMThis compound[1][2]
Selectivity >1000-fold over DPP-8 and DPP-9This compound[1]
HbA1c Reduction 0.5 - 1.0%DPP-IV Inhibitors (general class)[10][11]
Molecular Weight 527.34 g/mol This compound
Chemical Formula C17H16F5N7O.H3PO4This compound
Solubility Up to 100 mM in water and DMSOThis compound

Experimental Protocols

In Vitro DPP-IV Inhibition Assay

This protocol is designed to determine the in vitro inhibitory potency (IC50) of this compound against DPP-IV.

Workflow for In Vitro DPP-IV Inhibition Assay

in_vitro_workflow start Start prepare_reagents Prepare Reagents: - this compound dilutions - DPP-IV enzyme - Fluorogenic substrate (Gly-Pro-AMC) - Assay buffer start->prepare_reagents plate_setup Set up 96-well plate: - Add this compound or control - Add DPP-IV enzyme prepare_reagents->plate_setup incubation1 Incubate at 37°C plate_setup->incubation1 add_substrate Add fluorogenic substrate to initiate reaction incubation1->add_substrate incubation2 Incubate for 30 minutes at 37°C add_substrate->incubation2 read_fluorescence Read fluorescence (Ex: 360nm, Em: 460nm) incubation2->read_fluorescence data_analysis Analyze data and calculate IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Materials:

  • This compound

  • Recombinant human DPP-IV enzyme

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Reference inhibitor (e.g., Sitagliptin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer.

    • Dilute the DPP-IV enzyme and the Gly-Pro-AMC substrate in the assay buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • In a 96-well plate, add the assay buffer, this compound (or reference inhibitor/vehicle control), and the diluted DPP-IV enzyme.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the diluted Gly-Pro-AMC substrate to all wells.

  • Measurement:

    • Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[12][13]

    • Take readings every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence increase, which is proportional to DPP-IV activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This protocol assesses the in vivo efficacy of this compound in improving glucose tolerance in a diabetic mouse model.

Workflow for In Vivo Oral Glucose Tolerance Test (OGTT)

in_vivo_workflow start Start animal_acclimatization Acclimatize diabetic mice start->animal_acclimatization fasting Fast mice overnight (6-8 hours) animal_acclimatization->fasting baseline_glucose Measure baseline blood glucose (t=0) fasting->baseline_glucose compound_administration Administer this compound or vehicle orally baseline_glucose->compound_administration wait Wait for 30-60 minutes compound_administration->wait glucose_challenge Administer oral glucose gavage wait->glucose_challenge blood_sampling Collect blood samples at 15, 30, 60, 90, and 120 minutes glucose_challenge->blood_sampling glucose_measurement Measure blood glucose at each time point blood_sampling->glucose_measurement data_analysis Analyze data: - Plot glucose concentration vs. time - Calculate Area Under the Curve (AUC) glucose_measurement->data_analysis end End data_analysis->end

Caption: Workflow for assessing the in vivo efficacy of this compound using an OGTT.

Materials:

  • This compound

  • Diabetic mouse model (e.g., db/db mice or streptozotocin-induced diabetic mice)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Vehicle control (e.g., water or a suitable solvent for this compound)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Animal Preparation:

    • Acclimatize diabetic mice to the experimental conditions.

    • Fast the mice overnight (typically 6-8 hours) with free access to water.

  • Compound Administration:

    • Record the body weight of each mouse.

    • Administer this compound or the vehicle control orally via gavage.

  • Glucose Challenge:

    • After a set time following compound administration (e.g., 30-60 minutes), take a baseline blood sample from the tail vein to measure blood glucose (t=0).

    • Administer a glucose solution orally via gavage.

  • Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure blood glucose levels at each time point using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration against time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion for each group.

    • Compare the AUC of the this compound-treated group to the vehicle-treated group to determine the improvement in glucose tolerance.

Conclusion

This compound is a valuable tool for diabetes research, offering high potency and selectivity as a DPP-IV inhibitor. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of DPP-IV inhibition in both cellular and whole-organism models of diabetes. Further research with this compound can contribute to a deeper understanding of the incretin system and the development of novel treatments for type 2 diabetes.

References

Application Notes and Protocols for Cellular Assays with the Dipeptidyl Peptidase IV (DPP-IV) Inhibitor PK44 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK44 phosphate (B84403) is a potent and highly selective inhibitor of dipeptidyl peptidase IV (DPP-IV), with an IC50 of 15.8 nM for the isolated enzyme. DPP-IV, also known as CD26, is a transmembrane glycoprotein (B1211001) and serine peptidase that plays a crucial role in various physiological processes, including glucose metabolism, immune regulation, and signal transduction. By inhibiting DPP-IV, PK44 phosphate prevents the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), thereby enhancing insulin (B600854) secretion and improving glucose homeostasis.

Beyond its metabolic effects, DPP-IV is implicated in cancer biology. Its expression and activity are altered in several malignancies, where it can influence tumor growth, metastasis, and the tumor microenvironment. Inhibition of DPP-IV has emerged as a potential therapeutic strategy in oncology. These application notes provide a comprehensive guide to the experimental design of cellular assays to investigate the effects of DPP-IV inhibitors, using the well-characterized inhibitor sitagliptin (B1680988) as a representative example due to the limited availability of public data on this compound in cancer cell lines. The provided protocols and data will serve as a valuable resource for studying the cellular effects of this compound and other DPP-IV inhibitors.

Data Presentation: Efficacy of a Representative DPP-IV Inhibitor (Sitagliptin) in Cancer Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of sitagliptin in various cancer cell lines, demonstrating its anti-proliferative and cytotoxic effects. This data can be used as a reference for designing dose-response experiments with this compound.

Table 1: IC50 Values of Sitagliptin in Human Colorectal Cancer Cell Lines

Cell LineAssay DurationIC50Reference
HT-2924 hours31.2 µg/mL[1]
DLD-1Not Specified140 µM[2][3]
HCT116Not Specified270 µM[2][3]

Table 2: IC50 Values of Sitagliptin and Linagliptin in Human Lung Cancer Cell Line

CompoundCell LineAssay DurationIC50Reference
SitagliptinA54972 hours829.5 µg/mL[4]
LinagliptinA54972 hours81.1 µg/mL[4]
Cisplatin (Positive Control)A54972 hours49.81 µg/mL[4]

Table 3: Effects of Sitagliptin on Ovarian Cancer Cell Lines (in combination with Paclitaxel)

Cell LineTreatment (24 hours)EffectReference
SKOV-3Sitagliptin (50 µM) + Paclitaxel (10 nM)Increased Caspase 3/7 activation[5][6]
OVCAR-3Sitagliptin (50 µM) + Paclitaxel (10 nM)Increased Caspase 3/7 activation[5][6]

Signaling Pathways Modulated by DPP-IV Inhibition

DPP-IV inhibitors can influence several key signaling pathways involved in cell proliferation, survival, and metastasis. The following diagrams illustrate these pathways.

DPP_IV_PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPP-IV DPP-IV PI3K PI3K DPP-IV->PI3K Modulates (Context-dependent) Receptor Receptor Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 p-AKT p-AKT PIP3->p-AKT Activates AKT AKT Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK-3β) p-AKT->Downstream_Effectors Phosphorylates Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival Regulates PK44_phosphate This compound PK44_phosphate->DPP-IV Inhibition

Caption: DPP-IV Inhibition and the PI3K/AKT Signaling Pathway.

DPP_IV_CXCL12_CXCR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCL12_active Active CXCL12 CXCL12_inactive Inactive CXCL12 CXCR4 CXCR4 CXCL12_active->CXCR4 Binds and Activates DPP-IV DPP-IV DPP-IV->CXCL12_active Degrades mTOR mTOR CXCR4->mTOR Activates EMT Epithelial-Mesenchymal Transition (EMT) mTOR->EMT Promotes Metastasis Metastasis EMT->Metastasis Leads to PK44_phosphate This compound PK44_phosphate->DPP-IV Inhibition

Caption: DPP-IV Inhibition and the CXCL12/CXCR4 Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key cellular assays to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines by measuring mitochondrial activity.

Materials:

  • Cancer cell line of interest (e.g., HT-29, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to start with a broad range (e.g., 10 nM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared dilutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_with_PK44 Treat with this compound (and controls) Incubate_Overnight->Treat_with_PK44 Incubate_24_72h Incubate for 24-72h Treat_with_PK44->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution Incubate_2_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the quantitative analysis of apoptosis and necrosis using flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS, sterile

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations for the desired time period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel.

    • PI signal is detected in the FL2 or FL3 channel.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant.

Apoptosis_Assay_Workflow Start Start Seed_and_Treat Seed Cells and Treat with this compound Start->Seed_and_Treat Harvest_Cells Harvest Adherent and Floating Cells Seed_and_Treat->Harvest_Cells Wash_Cells Wash Cells with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate for 15 min Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Western Blot Analysis for Signaling Pathway Components

This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/AKT pathway following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency. Treat with this compound for the desired time.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer and scrape the cells.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total AKT and a loading control (e.g., β-actin) to normalize the data.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to total AKT and the loading control.

Disclaimer

The quantitative data and protocols provided are based on studies using the DPP-IV inhibitor sitagliptin and are intended to serve as a guide for designing experiments with this compound. Optimal conditions, including cell lines, concentrations, and incubation times, should be determined empirically for this compound. This information is for research use only and not for diagnostic or therapeutic purposes.

References

Application Notes and Protocols for In Vivo Glucose Tolerance Tests with Novel Phosphate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and a comprehensive protocol for the evaluation of a novel hypothetical phosphate (B84403) compound, designated PK44, in an in vivo glucose tolerance test. These guidelines are intended for researchers, scientists, and drug development professionals investigating new therapeutic agents for metabolic diseases such as type 2 diabetes. The protocol outlines a standardized procedure for an intraperitoneal glucose tolerance test (IPGTT) in a rodent model to assess the effect of PK44 on glucose homeostasis.

Application Notes: PK44 Phosphate

Compound Name: this compound

Therapeutic Target: Phosphatidylinositol-5-Phosphate (B1243415) 4-Kinase, Type II, Beta (PIP5K2B)

Hypothetical Mechanism of Action:

PK44 is a novel small molecule inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Beta (PIP5K2B). PIP5K2B is an enzyme implicated in the pathogenesis of obesity, insulin (B600854) resistance, and diabetes[1]. By inhibiting PIP5K2B, PK44 is hypothesized to modulate downstream signaling pathways that enhance insulin sensitivity and improve glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue. This action is expected to lower blood glucose levels, particularly in hyperglycemic states[1]. The phosphate group on the molecule is designed to improve its pharmacokinetic properties, including oral bioavailability and metabolic stability.

Disturbances in inorganic phosphate metabolism are a known complication in diabetes mellitus, often leading to reduced levels of high-energy phosphates and tissue hypoxia[2][3]. PK44's mechanism, while not directly targeting phosphate transport, may indirectly influence cellular bioenergetics by improving glucose metabolism, thereby alleviating some of the metabolic dysregulation associated with diabetes[2][4].

The following diagram illustrates the hypothetical signaling pathway influenced by PK44.

PK44_Signaling_Pathway cluster_cell Target Cell (e.g., Myocyte) PK44 This compound PIP5K2B PIP5K2B PK44->PIP5K2B Downstream Downstream Signaling Cascade PIP5K2B->Downstream | Inhibition GLUT4 GLUT4 Transporter Downstream->GLUT4  Promotes Translocation Glucose_uptake Increased Glucose Uptake GLUT4->Glucose_uptake Glucose Glucose Glucose->GLUT4

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol describes the procedure for conducting an IPGTT in mice to evaluate the in vivo efficacy of PK44.

1. Materials and Reagents:

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

  • Test Compound: this compound solution (formulation to be determined based on solubility and stability).

  • Vehicle Control: The same vehicle used to dissolve PK44.

  • Glucose Solution: 20% D-glucose solution in sterile saline (0.9% NaCl).

  • Equipment:

    • Glucometer and glucose test strips

    • Animal scale

    • Syringes (1 ml) with 26-27G needles for IP injection

    • Restraining device for mice

    • Timer

    • Tubes for blood collection (if plasma insulin is to be measured)

    • Centrifuge

2. Experimental Procedure:

The following workflow outlines the key steps of the IPGTT protocol.

IPGTT_Workflow start Start: Acclimatize Mice (1 week) fasting Fast Mice (6-16 hours) start->fasting weighing Weigh Mice and Calculate Doses fasting->weighing baseline Measure Baseline Blood Glucose (t=0) weighing->baseline treatment Administer PK44 or Vehicle (IP) baseline->treatment wait Wait (e.g., 30-60 minutes) treatment->wait glucose_injection Inject Glucose (2 g/kg, IP) wait->glucose_injection measurements Measure Blood Glucose at 15, 30, 60, 90, 120 min glucose_injection->measurements end End of Experiment measurements->end

Caption: Experimental workflow for the in vivo IPGTT.

Step-by-Step Protocol:

  • Animal Acclimatization and Fasting:

    • House mice in a controlled environment for at least one week before the experiment.

    • Fast the mice for 6 to 16 hours prior to the glucose challenge.[5][6][7] Ensure free access to water at all times. The fasting duration can impact the glucose response, with longer fasts potentially leading to a more pronounced hyperglycemic peak[8].

  • Preparation and Dosing:

    • On the day of the experiment, weigh each mouse and record the weight.

    • Calculate the required volume of the PK44 solution and the 20% glucose solution for each mouse. The glucose dose is typically 2 g/kg of body weight[5][6].

    • Administer the calculated dose of PK44 or vehicle via intraperitoneal (IP) injection. The timing of administration before the glucose challenge should be based on the pharmacokinetic profile of the compound (e.g., 30-60 minutes prior).

  • Glucose Tolerance Test:

    • At time point t=0, obtain a baseline blood glucose reading from a small tail clip[9][10].

    • Immediately after the baseline reading, administer the 20% glucose solution (2 g/kg) via IP injection[5][6].

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection[5][9][10].

    • If insulin levels are to be measured, collect blood samples at appropriate time points[9][10].

3. Data Analysis:

  • Plot the mean blood glucose concentration at each time point for both the vehicle-treated and PK44-treated groups.

  • Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each mouse.

  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the AUC and individual time point glucose levels between the treatment groups.

Data Presentation

The following table provides an example of how to present the quantitative data from an IPGTT experiment evaluating PK44.

Table 1: Effect of PK44 on Blood Glucose Levels During an IPGTT in Mice

Time Point (minutes)Blood Glucose (mg/dL) - Vehicle Control (Mean ± SEM)Blood Glucose (mg/dL) - PK44 Treated (Mean ± SEM)
085 ± 483 ± 5
15250 ± 15210 ± 12
30320 ± 20260 ± 18
60280 ± 18200 ± 15**
90180 ± 12140 ± 10*
120100 ± 890 ± 6
AUC (0-120 min) 25000 ± 1500 18000 ± 1200

*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical.

This document provides a framework for the in vivo evaluation of novel phosphate compounds like PK44 using a standardized IPGTT protocol. The provided application notes offer a plausible scientific context for such a compound, and the detailed protocol ensures reproducible and reliable data collection. The structured data presentation and visualizations are designed to facilitate clear interpretation of the experimental results. Researchers should adapt the fasting times, dosing, and specific time points based on the characteristics of their test compound and experimental model.

References

Application Notes and Protocols for the Preparation of PK44 Phosphate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PK44 phosphate (B84403) is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-IV), with an IC50 of 15.8 nM.[1][2] Its selectivity for DPP-IV is over 1000-fold greater than for the related proteases DPP-8 and DPP-9.[1] This compound has demonstrated the ability to improve glucose tolerance in animal models, indicating its potential in the research and development of treatments for type 2 diabetes.[1] Proper preparation of stock solutions is the first critical step in ensuring the accuracy and reproducibility of in vitro and in vivo experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of PK44 phosphate stock solutions.

Physicochemical and Biological Properties

A clear understanding of the properties of this compound is essential for its effective use in research.

PropertyValueSource(s)
Molecular Weight 527.34 g/mol [1][3]
Formula C₁₇H₁₆F₅N₇O·H₃PO₄[1][3]
Appearance Powder[3]
Purity ≥98%[1][3]
Solubility Soluble to 100 mM in water and 100 mM in DMSO[1]
Biological Activity Potent inhibitor of dipeptidyl peptidase IV (DPP-IV) (IC₅₀ = 15.8 nM)[1][2]
Storage (Solid) Store at -20°C[1][4]
Storage (Solution) Store in aliquots at -20°C for up to 6 months[4]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, deionized or Milli-Q water

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

  • Pre-handling Preparation: Before opening, gently tap the vial of this compound on a hard surface to ensure all the powder is at the bottom. For quantities less than 10 mg, it is recommended to add the solvent directly to the vial.

  • Weighing the Compound:

    • On a calibrated analytical balance, tare a sterile 1.5 mL microcentrifuge tube.

    • Carefully weigh out 5.27 mg of this compound powder and transfer it to the tared microcentrifuge tube.

  • Dissolving the Compound:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved. A clear solution should be observed. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be mindful of the compound's temperature sensitivity.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution.

    • Dispense the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for up to six months.

Protocol for Preparing an Aqueous Working Solution

For many cell-based assays, it is necessary to further dilute the DMSO stock solution into an aqueous buffer. It is important to keep the final DMSO concentration in the assay below 0.5% to avoid solvent-induced cytotoxicity.

  • Thawing the Stock Solution:

    • Remove one aliquot of the 10 mM this compound DMSO stock solution from the -20°C freezer.

    • Allow it to thaw completely at room temperature.

  • Serial Dilution (in DMSO):

    • If a very low final concentration is required, perform initial serial dilutions in DMSO before diluting in an aqueous buffer. This helps to prevent precipitation of the compound.

  • Final Dilution (in Aqueous Buffer):

    • Add the desired volume of the DMSO stock (or diluted DMSO solution) to your pre-warmed aqueous experimental buffer (e.g., cell culture medium, PBS).

    • Mix thoroughly by gentle pipetting or vortexing.

    • Important: Observe the solution for any signs of precipitation. If precipitation occurs, consider lowering the final concentration or slightly increasing the DMSO percentage (while staying within the tolerated limit for your specific experiment).

Visualizations

G cluster_0 Preparation of 10 mM this compound Stock Solution prep Pre-handling: Tap vial to settle powder weigh Weighing: 5.27 mg of this compound prep->weigh 1 dissolve Dissolution: Add 1 mL of DMSO weigh->dissolve 2 vortex Mixing: Vortex until fully dissolved dissolve->vortex 3 aliquot Aliquoting: Dispense into smaller volumes vortex->aliquot 4 store Storage: Store at -20°C, protected from light aliquot->store 5 DPP4_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling GLP1 GLP-1 (Active) DPP4 DPP-IV (CD26) GLP1->DPP4 Cleavage GLP1R GLP-1 Receptor GLP1->GLP1R Binding Inactive_GLP1 GLP-1 (Inactive) PK44 This compound PK44->DPP4 Inhibition DPP4->Inactive_GLP1 AC Adenylate Cyclase GLP1R->AC Activation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 Insulin Insulin Secretion PKA->Insulin Epac2->Insulin

References

Application Notes and Protocols for PAK4 in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: p21-Activated Kinase 4 (PAK4) Applications in Metabolic Disease Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

p21-Activated Kinase 4 (PAK4) is a serine/threonine kinase that has emerged as a significant regulator in various cellular processes, including those central to metabolic homeostasis. Dysregulation of PAK4 signaling has been implicated in the pathogenesis of several metabolic diseases, such as obesity, insulin (B600854) resistance, and type 2 diabetes. These application notes provide an overview of the role of PAK4 in metabolic diseases and detailed protocols for studying its function and the effects of its inhibitors. It is highly probable that the query "PK44 phosphate" was a typographical error and refers to PAK4, given the extensive role of this kinase in metabolic pathways, often through phosphorylation events.

Role of PAK4 in Metabolic Regulation

PAK4 influences key metabolic processes primarily through its kinase activity, phosphorylating downstream target proteins and modulating their function. Its involvement has been identified in:

  • Glucose Metabolism: PAK4 has been shown to negatively regulate glucose uptake in skeletal muscle. It phosphorylates and inhibits AMP-activated protein kinase α (AMPKα), a central regulator of cellular energy homeostasis.[1][2][3][4][5][6] This inhibition of AMPK leads to reduced GLUT4 translocation to the cell surface, thereby impairing glucose uptake.[2][4] Studies have shown that PAK4 levels are elevated in the skeletal muscle of diabetic humans and mice.[1][4][5][6]

  • Lipolysis: In adipose tissue, PAK4 plays a crucial role in regulating the breakdown of triglycerides (lipolysis). It directly phosphorylates and inhibits Hormone-Sensitive Lipase (HSL) and Fatty Acid-Binding Protein 4 (FABP4), which are key proteins in the lipolytic cascade.[1] This inhibitory action of PAK4 on lipolysis can contribute to lipid accumulation and obesity.

  • Adipogenesis: Research indicates that PAK4 is a critical regulator of adipocyte differentiation (adipogenesis). Inhibition of PAK4 has been found to impair the formation of mature fat cells.[7]

Quantitative Data on PAK4 Inhibition in Metabolic Disease Models

The following tables summarize quantitative data from preclinical studies on the effects of PAK4 inhibition in the context of metabolic diseases.

Table 1: In Vitro Efficacy of PAK4 Inhibitors

CompoundAssayTarget/Cell LineIC50 / KiReference
PF-3758309Kinase AssayPAK4Ki = 18.7 ± 6.6 nM[8]
PF-3758309Kinase AssayPAK1Ki = 13.7 ± 1.8 nM[8]
PF-3758309Kinase AssayPAK4IC50 = 1.3 nM[9]
PF-3758309Cell ProliferationHCT116IC50 = 0.24 nM[8]
KPT-9274Cell ViabilityTriple Negative Breast Cancer CellsIC50 < 300 nM[8]

Table 2: In Vivo Effects of PAK4 Inhibition or Knockout on Metabolic Parameters in Mice

ModelInterventionParameterResultReference
Diet-induced Obese MicePAK4 inhibitor administrationBody WeightAmeliorated diet-induced obesity[1]
Diet-induced Obese MicePAK4 inhibitor administrationInsulin ResistanceAmeliorated insulin resistance[1]
Diet-induced Obese MicePAK4 inhibitor administrationLipolysisEnhanced lipolysis[1]
Preadipocyte-specific Pak4-KO MiceGenetic KnockoutFat MassReduced fat mass[7]
Preadipocyte-specific Pak4-KO MiceGenetic KnockoutAdipocyte SizeSmaller adipocytes[7]
Skeletal muscle-specific Pak4 AblationGenetic KnockoutInsulin SensitivityRetained insulin sensitivity[4][5][6]
Skeletal muscle-specific Pak4 AblationGenetic KnockoutGlucose ToleranceImproved glucose tolerance[2]
HCT-116 Xenograft MicePF-3758309 (7.5 mg/kg)Tumor Growth Inhibition64%[8]
HCT-116 Xenograft MicePF-3758309 (15 mg/kg)Tumor Growth Inhibition79%[8]
HCT-116 Xenograft MicePF-3758309 (20 mg/kg)Tumor Growth Inhibition97%[8]

Signaling Pathways

Here are diagrams illustrating the key signaling pathways involving PAK4 in metabolic regulation.

PAK4_AMPK_Glucose_Uptake cluster_cell Skeletal Muscle Cell PAK4 PAK4 AMPK AMPKα PAK4->AMPK Phosphorylates (S491) (Inhibits) GLUT4_vesicle GLUT4 Vesicle AMPK->GLUT4_vesicle Promotes translocation GLUT4_membrane GLUT4 (membrane) GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Glucose Glucose Glucose->GLUT4_membrane Enters cell

Caption: PAK4 inhibits AMPKα, leading to reduced GLUT4 translocation and glucose uptake.

PAK4_Lipolysis_Regulation cluster_adipocyte Adipocyte PKA PKA PAK4 PAK4 PKA->PAK4 Promotes degradation HSL HSL PAK4->HSL Phosphorylates (S565) (Inhibits) FABP4 FABP4 PAK4->FABP4 Phosphorylates (T126) (Inhibits interaction with HSL) Lipolysis Lipolysis HSL->Lipolysis Catalyzes FABP4->Lipolysis Facilitates Triglycerides Triglycerides Triglycerides->Lipolysis FFA Free Fatty Acids Lipolysis->FFA

Caption: PAK4 negatively regulates lipolysis by inhibiting HSL and FABP4.

Experimental Protocols

Here are detailed methodologies for key experiments to study PAK4's role in metabolic diseases.

In Vitro Kinase Assay for PAK4 Activity

This protocol is for measuring the kinase activity of purified PAK4 and assessing the potency of inhibitors.

Materials:

  • Purified active PAK4 enzyme

  • PAK4 Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific PAK4 substrate)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds (PAK4 inhibitors) dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare the kinase reaction mixture by adding PAK4 enzyme, substrate, and test compound (or DMSO for control) to the kinase buffer.

  • Initiate the reaction by adding ATP. A typical final ATP concentration is at or near the Km for the enzyme.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, deplete the remaining ATP, and second, convert the generated ADP to ATP and measure the light output using a luminometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular Glucose Uptake Assay

This protocol measures glucose uptake in cultured cells (e.g., L6 myotubes or differentiated 3T3-L1 adipocytes) to assess the effect of PAK4 inhibition.

Materials:

  • Cultured cells (e.g., L6 myotubes) in a 96-well plate

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin

  • Test compounds (PAK4 inhibitors)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to differentiate (if necessary).

  • Serum-starve the cells for 2-4 hours in KRH buffer.

  • Pre-incubate the cells with the test compound or DMSO (vehicle control) for a specified time (e.g., 30-60 minutes).

  • Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes to induce glucose uptake. Include a non-insulin-stimulated control.

  • Add 2-deoxy-D-[³H]glucose or 2-NBDG to the wells and incubate for 10-15 minutes.

  • Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Normalize the glucose uptake to the protein concentration in each well.

  • Analyze the data to determine the effect of the PAK4 inhibitor on basal and insulin-stimulated glucose uptake.

Adipocyte Lipolysis Assay

This protocol is for measuring the rate of lipolysis in differentiated adipocytes (e.g., 3T3-L1) or ex vivo adipose tissue explants.

Materials:

  • Differentiated adipocytes or adipose tissue explants

  • Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 2% BSA and 5 mM glucose

  • Isoproterenol (B85558) (a β-adrenergic agonist to stimulate lipolysis)

  • Test compounds (PAK4 inhibitors)

  • Glycerol (B35011) and Free Fatty Acid (FFA) assay kits

Procedure:

  • Wash the differentiated adipocytes or adipose tissue explants with KRBB.

  • Pre-incubate the cells/tissue with the test compound or DMSO in KRBB for 30-60 minutes.

  • Stimulate lipolysis by adding isoproterenol (e.g., 10 µM) to the wells. Include a non-stimulated control.

  • Incubate at 37°C for 1-2 hours.

  • Collect the media from each well.

  • Measure the concentration of glycerol and FFAs in the collected media using commercially available assay kits.

  • Normalize the amount of glycerol and FFAs released to the total protein content or DNA content of the cells/tissue in each well.

  • Compare the rates of lipolysis in the presence and absence of the PAK4 inhibitor.

Experimental Workflow for In Vivo Studies

in_vivo_workflow start Start: Diet-Induced Obese Mouse Model treatment Administer PAK4 Inhibitor or Vehicle (e.g., oral gavage) start->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring gtt Perform Glucose Tolerance Test (GTT) monitoring->gtt itt Perform Insulin Tolerance Test (ITT) gtt->itt collection Collect Blood and Tissue Samples at Endpoint itt->collection analysis Analyze Plasma Metabolites (Glucose, Insulin, Lipids) Analyze Gene/Protein Expression in Tissues (e.g., muscle, adipose) collection->analysis end End: Evaluate Metabolic Phenotype analysis->end

Caption: A typical workflow for evaluating a PAK4 inhibitor in a diet-induced obesity mouse model.

References

Troubleshooting & Optimization

PK44 phosphate solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing PK44 phosphate (B84403), this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is PK44 phosphate and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), also known as CD26.[1] Its primary mechanism of action is to block the enzymatic activity of DPP-IV, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the levels of active incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. This makes it a valuable tool for research in metabolic diseases like type 2 diabetes.

Q2: What are the basic chemical and physical properties of this compound?

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₆F₅N₇O·H₃PO₄[1]
Molecular Weight 527.34 g/mol [1]
CAS Number 1017682-66-4[1]
Appearance White to off-white powder
Purity ≥98%[1]

Q3: What are the recommended storage conditions for this compound?

For long-term stability, solid this compound should be stored at -20°C.[1] Stock solutions, once prepared, should also be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh working solutions from the stock on the day of the experiment.

Q4: In which solvents is this compound soluble?

The solubility of this compound in various common laboratory solvents is summarized in the table below.

SolventSolubilityReference
Water Soluble to 100 mM[1]
DMSO Soluble to 100 mM[1]
PBS (pH 7.4) Expected to be soluble, but empirical testing is recommended.
Tris-HCl Buffer Expected to be soluble, but empirical testing is recommended.

Troubleshooting Guides

This section provides solutions to potential issues that may arise during the handling and use of this compound in experimental settings.

Solubility and Solution Stability Issues

Problem: Precipitate formation in aqueous solutions.

  • Possible Cause 1: Low Temperature. If a concentrated stock solution of this compound in an aqueous buffer is stored at 4°C, precipitation may occur.

    • Solution: Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. For long-term storage of aqueous solutions, it is recommended to store them at -20°C or -80°C.

  • Possible Cause 2: pH of the Buffer. The solubility of phosphate salts can be pH-dependent.

    • Solution: Ensure the pH of your buffer is within the optimal range for this compound solubility. While specific data is limited, starting with a neutral pH (e.g., 7.4) is recommended. If solubility issues persist, a slight adjustment of the pH may be necessary.

  • Possible Cause 3: Interaction with Divalent Cations. Phosphate buffers can sometimes form precipitates with divalent cations like calcium and magnesium.

    • Solution: If your experimental buffer contains high concentrations of divalent cations, consider preparing the this compound stock solution in a buffer without these ions, such as Tris-HCl, and then diluting it into the final assay buffer.

Problem: Suspected degradation of this compound in solution.

  • Possible Cause 1: Hydrolysis. As a phosphate salt, this compound may be susceptible to hydrolysis in aqueous solutions, especially over extended periods or at non-optimal pH and temperature.

    • Solution: Always prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.

  • Possible Cause 2: Photodegradation. Some compounds are light-sensitive.

    • Solution: Store this compound solutions in amber vials or tubes wrapped in foil to protect them from light, especially during long-term storage and incubation steps.

In Vitro DPP-IV Inhibition Assay Issues

Problem: Higher than expected IC₅₀ value.

  • Possible Cause 1: Inaccurate Concentration of this compound. This could be due to weighing errors, incomplete dissolution, or degradation of the stock solution.

    • Solution: Ensure your balance is properly calibrated. Confirm complete dissolution of the compound when preparing the stock solution. Use a freshly prepared or properly stored stock solution.

  • Possible Cause 2: High Substrate Concentration. In a competitive inhibition assay, a high concentration of the substrate can compete with the inhibitor, leading to an artificially high IC₅₀ value.

    • Solution: Use a substrate concentration at or below its Michaelis-Menten constant (Km) for the DPP-IV enzyme.

  • Possible Cause 3: Issues with the DPP-IV Enzyme. The enzyme may have low activity due to improper storage or handling.

    • Solution: Ensure the DPP-IV enzyme is stored and handled according to the manufacturer's recommendations. Perform a control experiment to check the enzyme's activity.

Problem: High variability between replicate wells.

  • Possible Cause 1: Pipetting Errors. Inaccurate or inconsistent pipetting can lead to significant variability, especially when working with small volumes.

    • Solution: Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix of reagents to be added to multiple wells to ensure consistency.

  • Possible Cause 2: Edge Effects in Microplates. The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations.

    • Solution: Avoid using the outermost wells of the microplate for critical samples. Fill the outer wells with a buffer or water to create a humidity barrier.

  • Possible Cause 3: Incomplete Mixing. Inadequate mixing of reagents in the wells can lead to non-uniform reactions.

    • Solution: Gently tap the plate or use a plate shaker after adding all reagents to ensure thorough mixing.

Experimental Protocols & Methodologies

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of solvent (e.g., sterile water or DMSO) to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in amber tubes and store at -20°C or -80°C.

In Vitro DPP-IV Inhibition Assay Protocol (Fluorometric)

This protocol is a general guideline and may need optimization based on the specific DPP-IV enzyme and substrate used.

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., Tris-HCl, pH 8.0).

    • Dilute the DPP-IV enzyme to the desired working concentration in the assay buffer.

    • Prepare the fluorogenic substrate (e.g., Gly-Pro-AMC) solution in the assay buffer.

    • Prepare a serial dilution of this compound from the stock solution in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the serially diluted this compound solutions.

    • Include a positive control (a known DPP-IV inhibitor) and a negative control (vehicle/buffer only).

    • Add the diluted DPP-IV enzyme solution to all wells except the blank (no enzyme) wells.

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) in kinetic mode for 15-30 minutes at 37°C.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percent inhibition for each concentration of this compound relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Visualizations

DPP-IV Signaling Pathway and Inhibition

DPP4_Inhibition_Pathway cluster_0 Incretin Release cluster_1 DPP-IV Action cluster_2 This compound Inhibition cluster_3 Downstream Effects Food Intake Food Intake Gut Gut Food Intake->Gut GLP-1/GIP GLP-1 / GIP (Active) Gut->GLP-1/GIP DPP-IV DPP-IV Enzyme GLP-1/GIP->DPP-IV Pancreas Pancreas GLP-1/GIP->Pancreas Inactive GLP-1/GIP Inactive Metabolites DPP-IV->Inactive GLP-1/GIP PK44 PK44 Phosphate PK44->DPP-IV Insulin Insulin Pancreas->Insulin Glucagon Glucagon Pancreas->Glucagon Glucose Uptake Glucose Uptake Insulin->Glucose Uptake

Caption: DPP-IV inhibition by this compound.

Experimental Workflow for In Vitro DPP-IV Inhibition Assay

DPP4_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, PK44) start->reagent_prep plate_setup Plate Setup (PK44 dilutions, Controls) reagent_prep->plate_setup enzyme_add Add DPP-IV Enzyme plate_setup->enzyme_add pre_incubation Pre-incubation (10-15 min at 37°C) enzyme_add->pre_incubation substrate_add Add Substrate pre_incubation->substrate_add kinetic_read Kinetic Fluorescence Reading substrate_add->kinetic_read data_analysis Data Analysis (% Inhibition, IC50) kinetic_read->data_analysis end End data_analysis->end

Caption: Workflow for DPP-IV inhibition assay.

References

Technical Support Center: Optimizing PK44 Phosphate Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PK44 phosphate (B84403) in in vitro experiments. The following information is designed to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is PK44 phosphate and what is its general mechanism of action?

A1: this compound is a novel, potent, and selective small molecule inhibitor. While its precise mechanism is under investigation, it is designed to act as an ATP-competitive inhibitor of a specific intracellular kinase, herein referred to as "Kinase X". By binding to the ATP-binding pocket of Kinase X, this compound blocks the transfer of a phosphate group to downstream substrate proteins, thereby inhibiting the signaling cascade.[1][2][3][4] Protein kinases play a crucial role in regulating a multitude of cellular processes, and their dysregulation is often implicated in various diseases.[5][6]

Q2: What is the recommended starting concentration range for this compound in a new experiment?

A2: For a novel inhibitor like this compound, it is advisable to start with a broad concentration range to determine its potency. A typical starting range would be from 1 nM to 100 µM.[7] This allows for the assessment of whether the compound is effective at low nanomolar concentrations or requires higher micromolar concentrations to elicit a biological response. For initial cell-based assays, a concentration range of 0.01 µM to 100 µM is often recommended.[8][9]

Q3: How should I prepare and store this compound stock solutions?

A3: Proper preparation and storage of stock solutions are critical for maintaining the compound's stability and activity.

  • Solubilization: Most kinase inhibitors are lipophilic and have low aqueous solubility.[10] The recommended solvent for preparing a high-concentration stock solution (e.g., 10 mM) of this compound is sterile dimethyl sulfoxide (B87167) (DMSO).[10]

  • Storage: Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[9] Before use, warm the vial to room temperature to prevent condensation.[10]

  • Working Dilutions: Prepare fresh dilutions from the stock solution in your cell culture medium or assay buffer for each experiment.

Q4: The final concentration of DMSO is affecting my cells. How can I mitigate this?

A4: DMSO can be toxic to cells at certain concentrations.[9] It is crucial to keep the final DMSO concentration in the culture medium as low as possible, typically below 0.5%, and to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.[9][10] If solvent toxicity is still a concern, consider lowering the final DMSO concentration or exploring alternative solubilization strategies, though this may be compound-specific.

Troubleshooting Guides

Issue 1: High variability between replicate wells in my assay.

Potential CauseTroubleshooting Steps
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to dispense across the plate for consistency.
Inadequate Reagent Mixing Thoroughly mix all components before and after addition to the assay plate to avoid concentration gradients.
Edge Effects Evaporation from the outer wells of a microplate can lead to increased reagent concentrations. To mitigate this, avoid using the outermost wells or fill them with a buffer or sterile water.
Inconsistent Incubation Times Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously, especially for time-sensitive assays.

Issue 2: I am not observing any inhibition of my target kinase.

Potential CauseTroubleshooting Steps
High ATP Concentration As an ATP-competitive inhibitor, the apparent potency of this compound can be reduced by high concentrations of ATP in the assay. Consider using an ATP concentration at or below the Michaelis constant (Km) for the target kinase.[11]
Inactive Inhibitor Ensure that your this compound stock solution is fresh and has been stored correctly to prevent degradation.
Inactive Enzyme Confirm that the kinase enzyme being used is active. Aliquot the enzyme upon receipt and store it at the recommended temperature.
Incorrect Assay Conditions Optimize assay conditions such as buffer components, pH, temperature, and incubation time for your specific kinase.

Issue 3: this compound is causing significant cell death at concentrations where I don't expect to see target inhibition.

Potential CauseTroubleshooting Steps
Off-Target Toxicity The inhibitor may be affecting other essential cellular kinases or proteins.[10] Consider performing a broader kinase screen to assess selectivity.
Solvent Toxicity Ensure the final DMSO concentration is within the tolerated range for your specific cell line (typically <0.5%). Always include a vehicle-only control.[10]
Compound Impurities Impurities in the inhibitor preparation could be contributing to the observed cytotoxicity.
Prolonged Exposure Reduce the incubation time of the inhibitor with the cells. Determine the minimum time required to achieve the desired effect on the target.[9]

Quantitative Data Summary

Table 1: Recommended Starting Concentration Ranges for this compound in Different Assays

Assay TypeRecommended Starting Concentration Range
Biochemical Kinase Assay 0.1 nM - 10 µM
Cell-Based Viability/Proliferation Assay 0.01 µM - 100 µM[8][9]
Target Engagement (e.g., Western Blot) 0.1 µM - 50 µM

Table 2: Example IC50 Values for a Hypothetical Kinase Inhibitor against a Panel of Kinases

Kinase TargetIC50 (nM)
Kinase X (Target) 30
Kinase Y 450
Kinase Z >10,000
Data is for illustrative purposes and will vary based on the specific inhibitor and assay conditions.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes the determination of kinase inhibition by measuring the amount of ADP produced in the kinase reaction using a luminescence-based assay.[12]

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting stock concentration is 10 mM. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[12]

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle control to the wells of a white 384-well assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified Kinase X and its specific peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for Kinase X. Incubate the plate at 30°C for 60 minutes.

  • Termination and Signal Generation:

    • Add 25 µL of a reagent to terminate the kinase reaction and deplete the remaining ATP (e.g., ADP-Glo™ Reagent). Incubate at room temperature for 40 minutes.

    • Add 50 µL of a detection reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control. Incubate for the desired treatment period (e.g., 72 hours).[7][10]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Target Engagement

This protocol is used to confirm that this compound engages its target, Kinase X, and modulates downstream signaling by assessing the phosphorylation status of a known substrate.[8]

  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a defined period (e.g., 2-24 hours). Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the Kinase X substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate for detection with an appropriate imaging system.

  • Analysis: Quantify the band intensities to assess the change in phosphorylation of the target protein relative to the total protein and a loading control (e.g., GAPDH or β-actin).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_X Kinase X Receptor->Kinase_X Activates PK44 PK44 phosphate PK44->Kinase_X Inhibits Substrate Substrate Protein Kinase_X->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Transcription Gene Transcription pSubstrate->Transcription Promotes Experimental_Workflow A 1. Stock Solution Preparation (10 mM in DMSO) B 2. Dose-Response (Biochemical Assay) Determine IC50 A->B C 3. Cell Viability Assay (MTT) Determine GI50 A->C D 4. Target Engagement (Western Blot) Confirm p-Substrate Inhibition B->D C->D E 5. Data Analysis & Optimization D->E Troubleshooting_Logic Start Experiment Start No_Inhibition No Inhibition Observed Start->No_Inhibition High_Variability High Variability Between Replicates Start->High_Variability Check_ATP Check ATP Concentration No_Inhibition->Check_ATP Yes Check_Compound Verify Compound Activity No_Inhibition->Check_Compound No Optimize Optimize Assay Conditions Check_ATP->Optimize Check_Enzyme Confirm Enzyme Activity Check_Compound->Check_Enzyme Check_Enzyme->Optimize Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Yes Check_Mixing Ensure Proper Reagent Mixing High_Variability->Check_Mixing No Check_Pipetting->Optimize Check_Mixing->Optimize

References

Technical Support Center: PK44 Phosphate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with PK44 phosphate (B84403). Our aim is to help you resolve common experimental issues and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for PK44 phosphate?

For long-term stability, this compound should be stored at -80°C. For short-term use (up to one week), it can be stored at -20°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution is highly recommended.

Q2: What is the recommended solvent for reconstituting this compound?

This compound is best dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For aqueous buffers, ensure the final DMSO concentration does not exceed 0.5% to avoid off-target effects on cellular assays.

Q3: Can I use this compound in live-cell imaging experiments?

Yes, this compound can be used in live-cell imaging. However, it is crucial to determine the optimal concentration and incubation time for your specific cell line to minimize cytotoxicity. We recommend performing a dose-response curve to assess cell viability.

Q4: What is the expected shelf-life of this compound?

When stored correctly at -80°C, the lyophilized powder is stable for up to two years. Once reconstituted in DMSO, it should be used within six months.

Troubleshooting Guide

Issue 1: High Background Signal in Kinase Assays

High background can obscure the true signal from your experiment. Below are potential causes and solutions.

Potential Cause Recommended Solution
Non-specific binding of antibodyIncrease the number of wash steps and the stringency of the wash buffer.
Autophosphorylation of the kinaseReduce the concentration of the kinase or the incubation time.
Contaminated reagentsUse fresh, high-quality reagents, including ATP and buffers.
High concentration of detection reagentOptimize the concentration of the detection reagent by performing a titration.
Issue 2: Low or No Signal Detected

A weak or absent signal can be due to several factors related to enzyme activity or reagent stability.

Potential Cause Recommended Solution
Inactive KinaseEnsure the kinase is properly stored and handled. Test its activity with a known positive control substrate.
Degraded this compoundUse a fresh aliquot of this compound. Verify the integrity of the compound via mass spectrometry if degradation is suspected.
Suboptimal ATP ConcentrationThe ATP concentration should be at or near the Km for the kinase. Perform an ATP titration to determine the optimal concentration.
Incorrect Buffer pH or Ionic StrengthVerify that the buffer composition, pH, and ionic strength are optimal for the specific kinase being used.
Issue 3: Inconsistent Results Between Replicates

Variability between replicates can compromise the reliability of your data.

Potential Cause Recommended Solution
Pipetting ErrorsEnsure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
Temperature FluctuationsMaintain a consistent temperature during all incubation steps. Use a water bath or incubator with stable temperature control.
Edge Effects in Plate-Based AssaysAvoid using the outer wells of the plate, which are more susceptible to evaporation and temperature changes. Fill the outer wells with buffer or water.
Cell Seeding DensityEnsure a uniform cell density across all wells for cell-based assays.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol describes a standard in vitro kinase assay to measure the phosphorylation of a substrate by a specific kinase in the presence of this compound.

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Set up the Reaction: In a 96-well plate, add 5 µL of the kinase, 5 µL of the substrate, and 5 µL of this compound at various concentrations.

  • Initiate the Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final volume should be 25 µL.

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Stop the Reaction: Add 25 µL of a stop solution containing EDTA to chelate the Mg²⁺.

  • Detect Phosphorylation: Use a suitable detection method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay.

Visualizations

G cluster_workflow Troubleshooting Workflow start Start: Inconsistent Results check_pipetting Verify Pipetting Accuracy start->check_pipetting check_temp Ensure Consistent Temperature check_pipetting->check_temp If issue persists check_reagents Check Reagent Homogeneity check_temp->check_reagents If issue persists edge_effects Address Plate Edge Effects check_reagents->edge_effects If issue persists resolve Problem Resolved edge_effects->resolve If issue resolved escalate Escalate to Technical Support edge_effects->escalate If issue persists

Caption: A workflow diagram for troubleshooting inconsistent experimental results.

G cluster_pathway Hypothetical PK44 Signaling Pathway receptor Growth Factor Receptor pk44_kinase PK44 Kinase receptor->pk44_kinase Activates substrate Downstream Substrate pk44_kinase->substrate Phosphorylates response Cellular Response (e.g., Proliferation) substrate->response pk44_phosphate This compound (Inhibitor) pk44_phosphate->pk44_kinase Inhibits

Caption: A diagram illustrating the hypothetical signaling pathway involving PK44 Kinase.

Potential off-target effects of PK44 phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PK44 phosphate (B84403), a potent dipeptidyl peptidase IV (DPP-IV) inhibitor.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of PK44 phosphate?

A1: this compound is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), with a reported IC50 value of 15.8 nM. DPP-IV is a serine protease that cleaves N-terminal dipeptides from various peptide hormones and chemokines, particularly those with a proline or alanine (B10760859) residue in the penultimate position. By inhibiting DPP-IV, this compound prevents the degradation of these substrates, thereby prolonging their biological activity.

Q2: What are the potential off-target effects of DPP-IV inhibitors like this compound?

A2: The primary concern for off-target effects of DPP-IV inhibitors is the inhibition of other members of the dipeptidyl peptidase family, particularly DPP8 and DPP9.[1][2] These proteases share some structural homology with DPP-IV, and their inhibition has been associated with toxicity in preclinical studies.[1][2] Other potential off-target effects, though less common, could involve interactions with other proteases or cellular proteins. It is important to note that specific off-target data for this compound is not publicly available.

Q3: How can I assess the selectivity of my batch of this compound?

A3: To determine the selectivity of this compound, it is recommended to perform in vitro enzymatic assays against a panel of related proteases, including DPP8 and DPP9.[3] A significant difference (ideally >1000-fold) in the IC50 value for DPP-IV compared to other proteases indicates high selectivity.[3]

Q4: I am observing unexpected cellular phenotypes in my experiment. Could this be due to off-target effects of this compound?

A4: Unexpected cellular phenotypes could indeed be a result of off-target effects. To investigate this, consider the following:

  • Perform a dose-response experiment: Determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for DPP-IV.

  • Use a structurally different DPP-IV inhibitor: If a different DPP-IV inhibitor with a known selectivity profile produces the same phenotype, it is more likely to be an on-target effect.

  • Rescue experiment: If possible, transfect cells with a form of the intended downstream target that is not affected by DPP-IV to see if the phenotype is reversed.

II. Troubleshooting Guides

This section provides guidance on specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent experimental results.
  • Possible Cause: Variability in the activity of this compound.

  • Troubleshooting Steps:

    • Confirm compound integrity: Ensure the compound has been stored correctly and has not degraded.

    • Verify concentration: Accurately determine the concentration of your this compound stock solution.

    • Standardize assay conditions: Ensure consistent buffer composition, pH, temperature, and incubation times across experiments.

Issue 2: High cell toxicity observed.
  • Possible Cause: Off-target inhibition of essential cellular proteases, such as DPP8 or DPP9.

  • Troubleshooting Steps:

    • Determine the IC50 for toxicity: Perform a dose-response curve to identify the concentration at which toxicity occurs.

    • Assess selectivity: Test your batch of this compound against DPP8 and DPP9 to determine its selectivity profile (see Experimental Protocol 1).

    • Lower the concentration: Use the lowest effective concentration of this compound that achieves the desired level of DPP-IV inhibition while minimizing toxicity.

    • Consider a more selective inhibitor: If toxicity persists at on-target concentrations, consider using a different, more selective DPP-IV inhibitor for comparison.

Issue 3: Lack of expected biological effect.
  • Possible Cause: Insufficient inhibition of DPP-IV in your experimental system.

  • Troubleshooting Steps:

    • Confirm DPP-IV expression: Verify that your cell line or tissue model expresses sufficient levels of DPP-IV.

    • Measure DPP-IV activity: Directly measure the enzymatic activity of DPP-IV in your system in the presence and absence of this compound (see Experimental Protocol 2).

    • Increase inhibitor concentration: Titrate the concentration of this compound to ensure it is reaching the necessary level for effective inhibition in your specific assay.

III. Data Presentation

Table 1: Selectivity Profile of a Hypothetical DPP-IV Inhibitor (Example Data)

EnzymeIC50 (nM)Selectivity vs. DPP-IV
DPP-IV10-
DPP-8>10,000>1000-fold
DPP-9>10,000>1000-fold
FAP>10,000>1000-fold

This table illustrates how to present selectivity data. Researchers should generate similar data for their specific batch of this compound.

IV. Experimental Protocols

Experimental Protocol 1: In Vitro DPP Selectivity Assay

Objective: To determine the IC50 values of this compound for DPP-IV, DPP-8, and DPP-9 to assess its selectivity.

Materials:

  • Recombinant human DPP-IV, DPP-8, and DPP-9 enzymes.

  • Fluorogenic substrate (e.g., Gly-Pro-AMC).

  • This compound.

  • Assay buffer (e.g., Tris-HCl, pH 7.5).

  • 96-well black microplates.

  • Fluorescence plate reader.

Methodology:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted inhibitor to the wells of the 96-well plate.

  • Add the respective diluted DPP enzyme to each well.

  • Incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for 30-60 minutes.[3][4]

  • Calculate the reaction rate from the linear portion of the curve.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]

  • Calculate selectivity as the ratio of the IC50 for the off-target protease (e.g., DPP-8) to the IC50 for DPP-IV.[3]

Experimental Protocol 2: Cell-Based DPP-IV Activity Assay

Objective: To measure the inhibition of endogenous DPP-IV activity by this compound in living cells.

Materials:

  • Cell line expressing DPP-IV (e.g., Caco-2).

  • This compound.

  • DPP-IV activity probe (e.g., a cell-permeable fluorogenic substrate).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • 96-well clear-bottom black plates.

  • Fluorescence plate reader or microscope.

Methodology:

  • Seed cells in a 96-well plate and culture until they reach the desired confluency.

  • Treat the cells with various concentrations of this compound for a predetermined time.

  • Wash the cells with PBS.

  • Add the cell-permeable DPP-IV substrate and incubate according to the manufacturer's instructions.

  • Measure the fluorescence intensity using a plate reader or visualize and quantify using fluorescence microscopy.

  • Determine the concentration of this compound required to inhibit 50% of the cellular DPP-IV activity.

V. Visualizations

cluster_0 On-Target Pathway PK44_phosphate This compound DPP_IV DPP-IV PK44_phosphate->DPP_IV Inhibition Bioactive_Peptides Bioactive Peptides (e.g., GLP-1) DPP_IV->Bioactive_Peptides Cleavage Peptide_Degradation Peptide Degradation Bioactive_Peptides->Peptide_Degradation Biological_Effect Prolonged Biological Effect Bioactive_Peptides->Biological_Effect

Caption: On-target mechanism of this compound.

cluster_1 Troubleshooting Workflow for Unexpected Toxicity Start Unexpected Toxicity Observed Dose_Response Perform Dose-Response Curve for Toxicity Start->Dose_Response High_Concentration Is Toxicity Occurring at High Concentrations Only? Dose_Response->High_Concentration Selectivity_Assay Perform DPP Selectivity Assay (Protocol 1) High_Concentration->Selectivity_Assay No Lower_Concentration Lower this compound Concentration High_Concentration->Lower_Concentration Yes Poor_Selectivity Is Selectivity vs. DPP8/9 Poor? Selectivity_Assay->Poor_Selectivity Conclusion_Off_Target Toxicity Likely Off-Target Poor_Selectivity->Conclusion_Off_Target Yes Conclusion_On_Target Toxicity May Be On-Target or Other Cause Poor_Selectivity->Conclusion_On_Target No

Caption: Troubleshooting workflow for unexpected toxicity.

References

Technical Support Center: Optimizing Phosphate Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in phosphate (B84403) assays. While the specific designation "PK44" does not correspond to a standardized, widely recognized phosphate assay, this guide focuses on the malachite green-based colorimetric assay, a common and sensitive method for detecting inorganic phosphate. The principles and troubleshooting strategies outlined here are broadly applicable and should help users achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the malachite green phosphate assay?

The malachite green phosphate assay is a colorimetric method used to quantify inorganic phosphate in a sample. The assay is based on the reaction of phosphate with a molybdate (B1676688) solution to form a phosphomolybdate complex. In the presence of malachite green, this complex shifts the dye's absorbance, leading to a color change that can be measured spectrophotometrically, typically around 620-660 nm.[1] The intensity of the color is directly proportional to the phosphate concentration in the sample.

Q2: What are the most common sources of variability in this assay?

Variability in phosphate assays can arise from several factors:

  • Phosphate Contamination: Phosphate is ubiquitous in laboratory environments. Contamination from detergents, glassware, and buffers is a primary source of high background and variability.[1]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, and reagents can lead to significant well-to-well variation.

  • Temperature Fluctuations: Reaction rates can be temperature-dependent. Inconsistent incubation temperatures across the assay plate can introduce variability.

  • Sample Preparation: Incomplete sample lysis, protein precipitation, or the presence of interfering substances can affect the accuracy of phosphate measurement.

  • Reagent Instability: Improper storage or handling of reagents, particularly the malachite green reagent, can lead to decreased sensitivity and performance.

Q3: How can I minimize phosphate contamination?

To minimize phosphate contamination, it is crucial to:

  • Use phosphate-free detergents for washing glassware and then rinse thoroughly with ultrapure water.

  • Whenever possible, use disposable, sterile plasticware.

  • Prepare all buffers and solutions with ultrapure, phosphate-free water.

  • Test all buffers and reagents for phosphate contamination before use in the assay.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your phosphate assay experiments.

ProblemPossible CauseSuggested Solution
High Background Phosphate contamination in reagents or labware.Use dedicated, phosphate-free labware. Test all reagents for phosphate contamination. Prepare fresh, phosphate-free buffers.
Spontaneous hydrolysis of substrate (in enzyme assays).Optimize enzyme concentration and incubation time to minimize non-enzymatic substrate breakdown. Run a "no enzyme" control.
Low Signal or Sensitivity Inactive or degraded reagents.Ensure reagents are stored correctly and are within their expiration date. Allow the Malachite Green Reagent to come to room temperature before use.[1]
Insufficient incubation time.Ensure the color development step proceeds for the recommended duration (typically 30 minutes at room temperature).[1]
Low enzyme activity (in enzyme assays).Verify the activity of your enzyme. Ensure the assay buffer conditions (pH, ionic strength) are optimal for enzyme activity.
High Well-to-Well Variability (High CV) Inaccurate pipetting.Calibrate and use precise pipettes. Use a multichannel pipette for reagent addition to minimize timing differences between wells.
Temperature gradient across the plate.Ensure the plate is incubated on a flat, thermally conductive surface. Avoid stacking plates during incubation.
Sample precipitation.Centrifuge samples to remove any precipitate before adding to the assay plate. High concentrations of proteins or metals can sometimes cause precipitation.[1]
Non-linear Standard Curve Incorrect preparation of standards.Carefully prepare serial dilutions of the phosphate standard. Ensure the standards cover the expected range of phosphate concentrations in your samples.
Absorbance values are outside the linear range of the instrument.Check the specifications of your plate reader. If necessary, adjust the sample dilution to fall within the linear range.

Experimental Protocols

Key Experiment: Generating a Phosphate Standard Curve

A reliable standard curve is essential for accurate quantification of phosphate in your samples.

Materials:

  • 1 mM Phosphate Standard Solution

  • Ultrapure, phosphate-free water

  • Microplate reader (620-660 nm)

  • 96-well clear, flat-bottom plates

  • Malachite Green Reagent

Procedure:

  • Prepare a 100 µM Phosphate Working Solution: Dilute the 1 mM Phosphate Standard 1:10 with ultrapure water (e.g., 10 µL of 1 mM standard + 90 µL of water).

  • Prepare Phosphate Standards: Perform serial dilutions of the 100 µM working solution to generate a range of standards (e.g., 0, 2, 4, 6, 8, 10 µM).

  • Plate Layout: Add 50 µL of each standard in duplicate or triplicate to the wells of the 96-well plate.

  • Add Malachite Green Reagent: Add 100 µL of the Malachite Green Reagent to each well containing the standards.

  • Incubate: Incubate the plate at room temperature for 30 minutes to allow for color development.

  • Measure Absorbance: Read the absorbance at 620 nm using a microplate reader.

  • Plot Data: Plot the absorbance values against the corresponding phosphate concentrations and perform a linear regression analysis to determine the equation of the line (y = mx + c).

Key Experiment: Sample Analysis

Procedure:

  • Sample Preparation: Prepare your samples (e.g., cell lysates, protein solutions) in a buffer that is free of phosphate. If necessary, dilute the samples to ensure the phosphate concentration falls within the linear range of the standard curve.

  • Plate Layout: Add 50 µL of your prepared samples in duplicate or triplicate to the wells of the same 96-well plate used for the standard curve. Include appropriate controls, such as a "buffer only" blank.

  • Add Malachite Green Reagent: Add 100 µL of the Malachite Green Reagent to each sample well.

  • Incubate: Incubate the plate at room temperature for 30 minutes.

  • Measure Absorbance: Read the absorbance at 620 nm.

  • Calculate Phosphate Concentration: Use the equation from your standard curve to calculate the phosphate concentration in your samples. Remember to account for any dilution factors.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_standards Prepare Phosphate Standards add_to_plate Add Standards & Samples to 96-well Plate prep_standards->add_to_plate prep_samples Prepare Samples & Controls prep_samples->add_to_plate add_reagent Add Malachite Green Reagent add_to_plate->add_reagent incubate Incubate at Room Temperature (30 min) add_reagent->incubate read_absorbance Read Absorbance (620 nm) incubate->read_absorbance plot_curve Plot Standard Curve read_absorbance->plot_curve calculate_conc Calculate Sample Concentration plot_curve->calculate_conc

Caption: Experimental workflow for a typical malachite green phosphate assay.

troubleshooting_flowchart start Assay Issue Identified high_bg High Background? start->high_bg low_signal Low Signal? high_bg->low_signal No check_contamination Check for Phosphate Contamination (Reagents, Water, Labware) high_bg->check_contamination Yes high_cv High Variability? low_signal->high_cv No check_reagents Check Reagent Storage & Expiration low_signal->check_reagents Yes check_pipetting Review Pipetting Technique & Calibration high_cv->check_pipetting Yes end Re-run Assay high_cv->end No optimize_enzyme Optimize Enzyme Concentration & Incubation Time check_contamination->optimize_enzyme optimize_enzyme->end check_incubation Verify Incubation Time & Temperature check_reagents->check_incubation check_incubation->end check_plate_temp Ensure Uniform Plate Incubation Temperature check_pipetting->check_plate_temp check_plate_temp->end

Caption: A logical troubleshooting flowchart for common phosphate assay issues.

References

PK44 phosphate degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PK44 Phosphate (B84403)

Welcome to the technical support center for PK44 phosphate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of potential issues related to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at -20°C.[1] For long-term storage, it is advisable to desiccate the compound.[1]

Q2: How should I reconstitute this compound?

A2: this compound is soluble in both water and DMSO up to 100 mM. For higher solubility in DMSO (>10 mM), you can warm the tube to 37°C and use an ultrasonic bath.[1][2]

Q3: How stable are stock solutions of this compound?

A3: It is recommended to prepare and use the solution on the same day.[1] However, if necessary, stock solutions can be prepared in advance, sealed, and stored at -20°C for several months.[1] Before use, allow the vial to sit at room temperature for at least one hour before opening.[1]

Q4: What should I do if the powdered compound is stuck in the cap of the vial?

A4: During shipping and storage, small volumes of the compound may become entrapped in the seal of the vial.[3] To dislodge any powder in the cap, briefly centrifuge the vial in a tabletop centrifuge.[2][3]

Troubleshooting Guide

This guide addresses potential issues you might encounter during your experiments with this compound.

Issue 1: Loss of Compound Activity or Inconsistent Results

This could be due to the degradation of this compound.

  • Potential Cause 1: Improper Storage

    • Verification: Confirm that the compound has been consistently stored at -20°C and protected from moisture.

    • Solution: If storage conditions were not met, it is best to use a fresh vial of the compound for future experiments.

  • Potential Cause 2: Degradation in Solution

    • Verification: Were the stock solutions stored for an extended period, or subjected to multiple freeze-thaw cycles?

    • Solution: Prepare fresh stock solutions for each experiment. If storing stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.

  • Potential Cause 3: pH Instability

    • Verification: Check the pH of your experimental buffer. Phosphate-containing compounds can be susceptible to hydrolysis at acidic or alkaline pH.

    • Solution: Ensure your experimental buffer is within a stable pH range (typically close to physiological pH). If you suspect pH-related degradation, you can run a control experiment to assess the stability of this compound in your buffer over the experimental time course.

Data Presentation

Table 1: Storage and Solubility of this compound

ParameterValueSource
Storage Temperature -20°C[1]
Long-term Storage Desiccate at -20°C[1]
Solubility in Water Up to 100 mM
Solubility in DMSO Up to 100 mM
Stock Solution Storage Store below -20°C for several months[1]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in an Aqueous Buffer

This protocol provides a general framework for assessing the stability of this compound in a specific buffer.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in your experimental buffer.

  • Incubation: Incubate the test solutions at different temperatures relevant to your experimental conditions (e.g., 4°C, room temperature, 37°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the concentration of intact this compound at each time point using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

G cluster_storage This compound Handling cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage Store at -20°C reconstitution Reconstitute in DMSO or Water storage->reconstitution aliquot Aliquot for Single Use reconstitution->aliquot prepare_fresh Prepare Fresh Solution aliquot->prepare_fresh run_experiment Run Experiment prepare_fresh->run_experiment inconsistent_results Inconsistent Results? run_experiment->inconsistent_results check_storage Check Storage Conditions inconsistent_results->check_storage check_solution_age Check Solution Age inconsistent_results->check_solution_age

Caption: Experimental workflow for handling and troubleshooting this compound.

G PK44 This compound DPPIV DPP-IV PK44->DPPIV Inhibits GLP1 Active GLP-1 DPPIV->GLP1 Inactivates Insulin Insulin Secretion GLP1->Insulin Glucose Glucose Homeostasis Insulin->Glucose

Caption: Simplified signaling pathway of this compound as a DPP-IV inhibitor.

G start Start Stability Assessment prepare_stock Prepare Stock Solution start->prepare_stock prepare_samples Prepare Samples in Buffer prepare_stock->prepare_samples incubate Incubate at Desired Temp prepare_samples->incubate collect_timepoints Collect Timepoints incubate->collect_timepoints analyze Analyze by HPLC collect_timepoints->analyze end Determine Degradation Rate analyze->end

Caption: Experimental workflow for assessing this compound stability.

References

Interpreting unexpected results with PK44 phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PK44 phosphate (B84403). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing PK44 phosphate effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions to help interpret and address unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP-IV), also known as CD26.[1][2][3][4] It functions by binding to the active site of the DPP-IV enzyme, preventing it from cleaving its natural substrates.

Q2: What is the reported potency (IC50) of this compound?

A2: The reported half-maximal inhibitory concentration (IC50) for this compound against DPP-IV is 15.8 nM.[1][2][5][6][7]

Q3: How selective is this compound?

A3: this compound exhibits high selectivity for DPP-IV over other related enzymes. It has been shown to be over 1000-fold more selective for DPP-IV than for DPP-8 and DPP-9.[1][3]

Q4: How should I store and handle this compound?

A4: this compound powder should be stored at -20°C.[1][3][6][8] For creating stock solutions, it is soluble in water and DMSO up to 100 mM.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses potential issues you may encounter during your experiments with this compound.

Issue 1: Higher than expected IC50 value or apparent lack of inhibition.

Possible Cause 1: Inaccurate solution concentration.

  • Troubleshooting Steps:

    • Ensure the molecular weight (527.34 g/mol ) was used correctly in all calculations.[1][4][9]

    • Re-dissolve a fresh aliquot of the compound. This compound is soluble up to 100 mM in both water and DMSO.[1] If you observe any precipitate, gently warm the solution and vortex.

    • Confirm the accuracy of your pipetting and dilution series.

Possible Cause 2: Compound degradation.

  • Troubleshooting Steps:

    • Prepare fresh stock solutions from the powder stored at -20°C.

    • Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.

    • While specific stability data in solution is not available, studies on similar phosphate-containing compounds suggest that pH and storage temperature can affect stability.[10][11][12][13][14] Ensure your experimental buffer is within a physiological pH range.

Possible Cause 3: Issues with the experimental assay.

  • Troubleshooting Steps:

    • Verify the activity of your DPP-IV enzyme and the integrity of the substrate using a known, validated inhibitor as a positive control.

    • Ensure that the substrate concentration is appropriate for your assay. High substrate concentrations may require higher inhibitor concentrations to achieve inhibition (competitive inhibition).

    • Check for any interference between this compound and other components of your assay system (e.g., detection reagents).

Issue 2: Unexpected or off-target cellular effects.

Possible Cause 1: Non-specific activity at high concentrations.

  • Troubleshooting Steps:

    • Perform a dose-response experiment to determine the optimal concentration range. Unexpected effects are more likely at concentrations significantly higher than the IC50.

    • Use the lowest effective concentration of this compound that achieves the desired level of DPP-IV inhibition.

Possible Cause 2: The observed phenotype is not directly related to DPP-IV enzymatic activity.

  • Troubleshooting Steps:

    • DPP-IV (CD26) has non-enzymatic functions, including interactions with other cell surface proteins and roles in signal transduction.[6][8][9][15] The observed effect might be due to interference with these functions.

    • Attempt to rescue the phenotype by adding back the product of DPP-IV cleavage (if known and available for your substrate of interest).

    • Use a structurally different DPP-IV inhibitor to see if the same phenotype is observed. This can help distinguish between on-target and off-target effects.

Issue 3: Inconsistent results between experiments.

Possible Cause 1: Variability in cell culture conditions.

  • Troubleshooting Steps:

    • Ensure consistent cell passage numbers, confluency, and serum concentrations. The expression of DPP-IV can vary with cell state.

    • Standardize the treatment time with this compound across all experiments.

Possible Cause 2: Instability of the compound in media.

  • Troubleshooting Steps:

    • Prepare fresh dilutions of this compound in your cell culture media for each experiment.

    • Consider the half-life of the compound in your specific experimental setup. It may be necessary to replenish the compound during long-term experiments.

Data Presentation

Table 1: Technical Data for this compound

PropertyValueSource(s)
Molecular Weight 527.34 g/mol [1][4][9]
Formula C17H16F5N7O.H3PO4[1][4][9]
Purity ≥98%[1][3]
IC50 (DPP-IV) 15.8 nM[1][2][5][6][7]
Selectivity >1000-fold over DPP-8 and DPP-9[1][3]
Solubility ≤ 100 mM in Water and DMSO[1]
Storage -20°C (as solid)[1][3][6][8]

Experimental Protocols

Key Experiment: In Vitro DPP-IV Inhibition Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound on purified DPP-IV enzyme.

Materials:

  • This compound

  • Purified recombinant DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Plate reader capable of fluorescence detection

Methodology:

  • Prepare this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution in assay buffer to generate a range of concentrations for the IC50 curve (e.g., from 1 µM to 10 pM).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the diluted this compound or vehicle control (assay buffer with equivalent DMSO concentration) to each well.

    • Add 25 µL of purified DPP-IV enzyme diluted in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 25 µL of the DPP-IV substrate (Gly-Pro-AMC) to each well.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation/Emission ~360/460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

DPP_IV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP1_active Active GLP-1 / GIP DPPIV DPP-IV (CD26) GLP1_active->DPPIV Cleavage Insulin_Secretion Increased Insulin Secretion GLP1_active->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion GLP1_active->Glucagon_Secretion GLP1_inactive Inactive GLP-1 / GIP Chemokines_active Active Chemokines (e.g., CXCL12) Chemokines_active->DPPIV Cleavage Chemokines_inactive Inactive Chemokines PK44 This compound PK44->DPPIV Inhibits DPPIV->GLP1_inactive DPPIV->Chemokines_inactive T_Cell_Activation T-Cell Co-stimulation DPPIV->T_Cell_Activation Signaling_Cascade Signal Transduction (e.g., Akt, ERK) T_Cell_Activation->Signaling_Cascade

Caption: DPP-IV (CD26) signaling and inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Concentration Verify Compound Concentration & Purity Start->Check_Concentration Check_Assay Validate Assay (Controls, Reagents) Check_Concentration->Check_Assay Concentration OK Resolved Issue Resolved Check_Concentration->Resolved Error Found Check_Stability Assess Compound Stability (Fresh Aliquots) Check_Assay->Check_Stability Assay OK Check_Assay->Resolved Error Found Dose_Response Perform Dose-Response Curve Check_Stability->Dose_Response Stability OK Check_Stability->Resolved Error Found Off_Target_Eval Evaluate Off-Target Effects (Use different inhibitor) Dose_Response->Off_Target_Eval Data_Interpretation Re-evaluate Hypothesis Off_Target_Eval->Data_Interpretation Data_Interpretation->Resolved

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

PK44 phosphate quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of PK44 phosphate (B84403). It includes troubleshooting guides and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is PK44 phosphate and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the enzyme Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. By inhibiting DPP-IV, this compound increases the levels of active incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) release.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure the stability and integrity of the compound, this compound should be stored desiccated at -20°C. For solution preparation, it is soluble in DMSO (greater than 10 mM) and water. It is advisable to prepare fresh solutions for experiments or to store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.

Q3: What is the expected purity of this compound from the manufacturer?

A3: The purity of this compound is typically greater than 98%. This is commonly verified by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quality Control and Purity Assessment

Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. The following tables summarize the key specifications and analytical methods for its assessment.

Quantitative Data Summary
ParameterSpecificationAnalytical Method
Purity>98%HPLC
Molecular Weight429.3 g/mol (free base), 527.34 g/mol (phosphate salt)Mass Spectrometry
Chemical FormulaC₁₇H₁₆F₅N₇O (free base), C₁₇H₁₉F₅N₈O₅P (phosphate salt)Elemental Analysis, Mass Spectrometry
Solubility>10 mM in DMSOVisual Inspection
StorageDesiccate at -20°C-
Experimental Protocols

The following are detailed methodologies for the key experiments used in the quality control of this compound.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

2. Mass Spectrometry (MS) for Identity Confirmation

This method confirms the molecular weight of this compound.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • Mass Range: 100-1000 m/z

  • Sample Infusion: The sample can be directly infused or introduced via the HPLC method described above.

  • Expected Mass: The protonated molecule [M+H]⁺ is expected at m/z 430.3 for the free base.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ³¹P NMR are used to confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve ~5 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts, splitting patterns, and integrations of the peaks should be consistent with the known structure of this compound.

  • ³¹P NMR: Acquire a proton-decoupled phosphorus NMR spectrum. A single peak corresponding to the phosphate group should be observed.[1]

Troubleshooting Guides

This section provides solutions to common problems that may arise during the use of this compound in experimental settings.

Issue 1: Low or No DPP-IV Inhibition

Possible Cause Troubleshooting Steps
Incorrect concentration of this compound Verify calculations and prepare fresh serial dilutions. It is recommended to test a range of concentrations to determine the IC₅₀ value.
Degraded this compound Ensure the compound has been stored correctly at -20°C and protected from moisture. Prepare a fresh stock solution from a new vial if degradation is suspected.
Suboptimal assay conditions Optimize assay parameters such as incubation time, temperature, and pH. Ensure the substrate concentration is appropriate (ideally at or below the Kₘ value).[2]
Inactive enzyme Verify the activity of the DPP-IV enzyme using a known standard inhibitor.

Issue 2: High Background Signal in Fluorescence-Based Assays

Possible Cause Troubleshooting Steps
Autofluorescence of this compound Run a control well containing this compound without the enzyme to measure its intrinsic fluorescence and subtract this value from the experimental wells.[2]
Contaminated reagents Test each reagent individually for fluorescence to identify the source of contamination. Use fresh, high-purity reagents.
Non-specific substrate cleavage Include a control with a broad-spectrum protease inhibitor to check for non-specific cleavage of the fluorogenic substrate.

Issue 3: Poor Solubility or Precipitation in Aqueous Buffers

Possible Cause Troubleshooting Steps
Concentration exceeds solubility limit Prepare a more concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells.
Interaction with buffer components The phosphate group may interact with certain metal ions in the buffer, leading to precipitation. Consider using a different buffer system or adding a chelating agent like EDTA.[3]
pH-dependent solubility The solubility of phosphate-containing compounds can be pH-dependent. Test the solubility of this compound at different pH values to find the optimal condition for your assay.

Visualizations

DPP-IV Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a DPP-IV inhibitor.

DPP_IV_Inhibition cluster_Extracellular Extracellular Space cluster_PancreaticBetaCell Pancreatic β-cell Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release DPP-IV Enzyme DPP-IV Enzyme Incretin Hormones (GLP-1, GIP)->DPP-IV Enzyme substrate GLP-1 Receptor GLP-1 Receptor Incretin Hormones (GLP-1, GIP)->GLP-1 Receptor binds to Inactive Incretins Inactive Incretins DPP-IV Enzyme->Inactive Incretins degrades This compound This compound This compound->DPP-IV Enzyme inhibits Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion stimulates Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose lowers

Diagram of this compound's inhibition of DPP-IV and its downstream effects.
Experimental Workflow for Purity Assessment

The following diagram outlines the logical flow of experiments for assessing the purity of this compound.

Purity_Assessment_Workflow cluster_workflow This compound Purity Assessment start Start sample_prep Sample Preparation (Dissolve in DMSO) start->sample_prep hplc HPLC Analysis sample_prep->hplc lcms LC-MS Analysis sample_prep->lcms nmr NMR Analysis (¹H and ³¹P) sample_prep->nmr data_analysis Data Analysis hplc->data_analysis lcms->data_analysis nmr->data_analysis purity_check Purity > 98%? data_analysis->purity_check pass Pass Quality Control purity_check->pass Yes fail Fail Quality Control (Further investigation required) purity_check->fail No

Workflow for the comprehensive purity assessment of this compound.

References

Technical Support Center: Troubleshooting Poor Cell Viability in PK44 Phosphate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability in experiments involving PK44 phosphate (B84403).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for PK44 phosphate in cell culture experiments?

A1: For a novel compound like this compound with limited public data, it is crucial to perform a dose-response curve to determine the optimal concentration. A common starting point is a logarithmic dilution series ranging from 1 nM to 100 µM. This broad range will help identify a window where the desired biological effect is observed without significant cytotoxicity.

Q2: My cells show high levels of cytotoxicity even at low concentrations of this compound. What are the possible causes?

A2: High cytotoxicity at low concentrations can stem from several factors:

  • Off-target effects: The compound may be inhibiting other essential kinases beyond the intended target.

  • Inappropriate solvent or high solvent concentration: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration is typically below 0.1%.[1]

  • Compound instability or precipitation: The compound may be unstable in the culture medium, leading to the formation of toxic byproducts or precipitates that can harm the cells.[2]

  • Cell line sensitivity: The specific cell line you are using may be particularly sensitive to this compound or its off-target effects.

Q3: I am observing inconsistent results and high variability between replicate wells. What should I check?

A3: Inconsistent results are often due to technical variability. Here are some key aspects to review:

  • Pipetting accuracy: Ensure your pipettes are properly calibrated and that you are using appropriate techniques, especially for viscous solutions.[2]

  • Cell seeding consistency: Make sure you have a homogenous cell suspension before seeding to ensure an equal number of cells in each well.

  • Edge effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. It is advisable to avoid using these wells for critical experiments or to ensure proper plate sealing.[2][3]

  • Compound solubility: Visually inspect your compound dilutions for any signs of precipitation before adding them to the cells.

Q4: Can the "phosphate" component of this compound contribute to cell death?

A4: Yes, high concentrations of inorganic phosphate can be toxic to cells. This toxicity can manifest as increased apoptosis, oxidative stress, and disruption of the mitochondrial membrane potential.[4][5] It is essential to consider the final phosphate concentration in your culture medium after the addition of your compound and to have appropriate vehicle controls that account for the phosphate vehicle.

Q5: How can I determine if the observed cell death is due to apoptosis?

A5: Several methods can be used to assess apoptosis:

  • Caspase activation assays: Caspases are a family of proteases that are key mediators of apoptosis.[6][7] Assays that measure the activity of caspases (e.g., caspase-3, -7, or -9) can indicate that apoptosis is occurring.

  • Annexin V staining: This method identifies cells in the early stages of apoptosis.

  • TUNEL assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Morphological changes: Observing cell shrinkage, membrane blebbing, and chromatin condensation under a microscope can also be indicative of apoptosis.[8]

Troubleshooting Guides

Issue 1: High Levels of Cytotoxicity Observed at Expected Efficacious Concentrations
Possible Cause Troubleshooting Step Expected Outcome
Off-target Kinase Inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[9] 2. Test inhibitors with different chemical scaffolds that target the same primary kinase.1. Identification of off-target kinases. 2. If cytotoxicity persists with different scaffolds, it may be an on-target effect.
Inappropriate Dosage 1. Conduct a detailed dose-response curve to find the lowest effective concentration.[9] 2. Consider reducing the treatment duration.A therapeutic window where the desired effect is achieved with minimal cytotoxicity.
Compound Instability/Precipitation 1. Visually inspect all solutions for precipitates. 2. Prepare fresh stock solutions and dilutions for each experiment.[1]Prevention of non-specific effects caused by compound precipitation.
High Phosphate Concentration 1. Calculate the final phosphate concentration in the well. 2. Use a vehicle control with an equivalent concentration of phosphate.Determine if the phosphate vehicle is contributing to cytotoxicity.
Cell Line Specific Effects Test the inhibitor in multiple cell lines to check for consistent effects.[9]Distinguish between general off-target effects and those specific to a particular cell type.
Issue 2: Poor Cell Health and Viability in Control (Vehicle-Treated) Wells
Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Culture Conditions 1. Verify incubator temperature (typically 37°C) and CO2 levels (typically 5%).[10] 2. Ensure proper humidity to prevent evaporation.[11]Healthy and consistent cell growth in control wells.
Contamination 1. Regularly inspect cultures for signs of microbial contamination (e.g., bacteria, fungi, mycoplasma).[10] 2. Maintain strict aseptic techniques.[10]Elimination of contamination as a source of poor cell viability.
Poor Quality Reagents 1. Use high-quality, tested cell culture media and supplements from reputable sources.[10] 2. Test new batches of serum to ensure they support cell growth.[12]Consistent cell growth and viability across experiments.
Improper Cell Handling 1. Avoid over-confluency of cell cultures.[10] 2. Follow recommended passaging frequencies for your specific cell line.[10]Maintenance of healthy and phenotypically stable cell cultures.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1%).[1]Healthy control cells with high viability.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Tetrazolium Reduction Assay (e.g., MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control with the same final solvent concentration.

  • Cell Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis via Caspase-3/7 Activation
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with this compound at various concentrations and for different durations as determined from your cytotoxicity assays. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a luminogenic or fluorogenic substrate for activated caspase-3 and -7.

  • Reagent Addition: Add the caspase-3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the assay protocol, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: An increase in signal intensity compared to the vehicle control indicates activation of caspase-3 and -7, and thus, apoptosis.

Visualizations

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Advanced Analysis PoorViability Poor Cell Viability Concentration Is PK44 Concentration Optimized? PoorViability->Concentration Controls Are Controls Healthy? PoorViability->Controls Solubility Is Compound Soluble? PoorViability->Solubility DoseResponse Perform Dose-Response Concentration->DoseResponse No CheckCulture Review Cell Culture Practices Controls->CheckCulture No FreshCompound Prepare Fresh Compound Solubility->FreshCompound No OffTarget Investigate Off-Target Effects DoseResponse->OffTarget ApoptosisAssay Perform Apoptosis Assay DoseResponse->ApoptosisAssay CheckCulture->PoorViability FreshCompound->PoorViability

Caption: Troubleshooting workflow for poor cell viability.

G cluster_0 Potential Cellular Effects cluster_1 Downstream Consequences PK44 This compound TargetKinase Target Kinase Inhibition PK44->TargetKinase OffTargetKinase Off-Target Kinase Inhibition PK44->OffTargetKinase PhosphateStress High Phosphate Stress PK44->PhosphateStress PathwayDysregulation Signaling Pathway Dysregulation TargetKinase->PathwayDysregulation OffTargetKinase->PathwayDysregulation MitochondrialDysfunction Mitochondrial Dysfunction PhosphateStress->MitochondrialDysfunction CaspaseActivation Caspase Activation PathwayDysregulation->CaspaseActivation MitochondrialDysfunction->CaspaseActivation CellDeath Cell Death (Apoptosis) CaspaseActivation->CellDeath

Caption: Potential mechanisms of this compound-induced cell death.

References

Technical Support Center: Enhancing Reproducibility in PK44 Phosphate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to improve the reproducibility of studies involving PK44 phosphate (B84403), a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to ensure consistency and accuracy in your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during DPP-IV inhibition assays and provides practical solutions to enhance experimental reproducibility.

Q1: My fluorescent signal shows high variability between replicate wells. What are the potential causes and solutions?

High variability in fluorescence-based assays can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Pipetting Inaccuracy: Inconsistent volumes, especially of the enzyme or inhibitor, can lead to significant variations.

    • Solution: Ensure your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Preparing a master mix for reagents that are dispensed across multiple wells can also minimize well-to-well differences.

  • Incomplete Reagent Mixing: Failure to adequately mix reagents can create concentration gradients within the wells.

    • Solution: Gently mix the plate on a horizontal shaker or by carefully pipetting up and down after adding each reagent.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents, leading to artificially high or low signals.

    • Solution: To mitigate this, avoid using the outermost wells of the plate. Alternatively, fill these wells with buffer or water to create a humidified barrier.[1]

  • Well-to-Well Contamination: Cross-contamination between wells, particularly when preparing serial dilutions, can skew results.

    • Solution: Use fresh pipette tips for each well and exercise caution during pipetting to prevent splashing.[1]

Q2: The IC50 value for my positive control (e.g., Sitagliptin) is inconsistent between experiments. What should I check?

Fluctuations in IC50 values are a common challenge and can often be traced back to the following:

  • Variable Enzyme Activity: The activity of the DPP-IV enzyme can degrade over time, affecting inhibitor potency measurements.

    • Solution: Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Always run a positive control with a known inhibitor in every assay to monitor and normalize for enzyme activity.

  • Inaccurate Substrate Concentration: For competitive inhibitors, the calculated IC50 value is dependent on the substrate concentration.

    • Solution: Use a substrate concentration at or below the Michaelis-Menten constant (Km) to obtain a more accurate determination of the inhibitory constant (Ki).

  • Inconsistent Incubation Times: Variations in the pre-incubation of the inhibitor with the enzyme or the reaction time after substrate addition can alter the apparent IC50.

    • Solution: Use a multichannel pipette or an automated liquid handler to ensure simultaneous addition of reagents to start and stop reactions, ensuring consistent incubation periods across the plate.

Q3: My background fluorescence is too high. What are the common causes and how can I reduce it?

High background fluorescence can mask the true signal from the enzymatic reaction, thereby reducing the assay's sensitivity.

  • Substrate Autohydrolysis: The fluorogenic substrate may be unstable in the assay buffer and can spontaneously hydrolyze, releasing the fluorophore.

    • Solution: Prepare the substrate solution fresh just before use. You can test for autohydrolysis by incubating the substrate in the assay buffer without the enzyme and measuring the fluorescence over time in a "no-enzyme" control well.[1]

  • Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.

    • Solution: Prepare fresh reagents using high-purity water and other components.

  • Compound Interference: The test compound itself may possess intrinsic fluorescence or quenching properties.

    • Solution: Run a control experiment with the test compound in the absence of the enzyme to measure its intrinsic fluorescence. This background can then be subtracted from the sample readings.[1]

Q4: The fluorescence signal decreases over time or plateaus too quickly. What could be the issue?

A rapid decrease or premature plateauing of the fluorescence signal can indicate several problems:

  • Photobleaching: The fluorophore can be susceptible to light-induced degradation, leading to a loss of signal.

    • Solution: Minimize the exposure of the microplate to the excitation light. If your experimental design allows, take single endpoint readings instead of continuous kinetic measurements.[1]

  • Substrate Depletion: If the enzyme concentration is too high or the substrate concentration is too low, the substrate may be consumed rapidly.

    • Solution: Optimize the enzyme and substrate concentrations to ensure a linear reaction rate for the desired duration of the assay.[1]

  • Inner Filter Effect: At high concentrations, the substrate or product can absorb the excitation or emission light, leading to a non-linear relationship between the fluorophore concentration and the fluorescence intensity.

    • Solution: Diluting the sample or using a microplate with a shorter pathlength can help to mitigate this effect.[1]

Data Presentation: Comparative Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an inhibitor. The IC50 value for PK44 phosphate has been reported to be 15.8 nM . Below is a table comparing the IC50 values of several common DPP-IV inhibitors. It is important to note that these values can vary depending on the specific experimental conditions.

InhibitorTypeIC50 Value
This compound Small Molecule 15.8 nM
SitagliptinSmall Molecule (Gliptin)19 nM[2]
VildagliptinSmall Molecule (Gliptin)62 nM[2]
AlogliptinSmall Molecule (Gliptin)<10 nM
SaxagliptinSmall Molecule (Gliptin)50 nM
LinagliptinSmall Molecule (Gliptin)1 nM
Diprotin APeptide24.7 µM[2]

Experimental Protocols

Detailed Methodology for a Fluorometric DPP-IV Inhibition Assay

This protocol outlines a standard procedure for measuring the inhibitory activity of this compound against DPP-IV using a fluorometric assay.

Materials:

  • Human recombinant DPP-IV enzyme

  • This compound

  • DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0)

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • Solvent for compounds (e.g., DMSO)

  • Black, 96-well microplate suitable for fluorescence measurements

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • DPP-IV Enzyme Solution: Dilute the human recombinant DPP-IV stock solution in cold assay buffer to the desired working concentration. Keep the enzyme solution on ice.

    • Substrate Solution: Dissolve Gly-Pro-AMC in the assay buffer to the final desired concentration (e.g., 200 µM). Prepare this solution fresh before each experiment.

    • Inhibitor Solutions: Prepare a stock solution of this compound and the positive control inhibitor in DMSO. Subsequently, create a serial dilution series in the assay buffer to determine the IC50 value.

  • Assay Setup (in a 96-well microplate):

    • Inhibitor Wells: Add 25 µL of the this compound solution at various concentrations and 25 µL of the DPP-IV enzyme solution.

    • Positive Control Wells: Add 25 µL of the positive control inhibitor solution and 25 µL of the DPP-IV enzyme solution.

    • 100% Activity Control Wells: Add 25 µL of the solvent (e.g., DMSO diluted in buffer to match the inhibitor wells) and 25 µL of the DPP-IV enzyme solution.

    • Background Wells: Add 50 µL of assay buffer without the enzyme.

  • Pre-incubation:

    • Mix the contents of the wells gently and incubate the plate at 37°C for 10-15 minutes. This allows the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically for a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation wavelength is typically around 360 nm and the emission wavelength is around 460 nm for AMC. The reaction rate should be linear during this measurement period.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Determine the reaction rate (slope) for each well from the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of 100% activity control well)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

DPP-IV Enzymatic Signaling Pathway

This diagram illustrates the enzymatic role of DPP-IV in the incretin (B1656795) pathway and its inhibition by compounds like this compound.

DPP_IV_Enzymatic_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake GLP-1 (Active) GLP-1 (Active) Food Intake->GLP-1 (Active) Stimulates release of GIP (Active) GIP (Active) Food Intake->GIP (Active) Stimulates release of Insulin Release Insulin Release Glucagon Release Glucagon Release Beta-cells Beta-cells Beta-cells->Insulin Release Leads to Alpha-cells Alpha-cells Alpha-cells->Glucagon Release Suppresses GLP-1 (Active)->Beta-cells Stimulates GLP-1 (Active)->Alpha-cells Inhibits DPP-IV DPP-IV GLP-1 (Active)->DPP-IV GIP (Active)->Beta-cells Stimulates GIP (Active)->DPP-IV GLP-1 (Inactive) GLP-1 (Inactive) DPP-IV->GLP-1 (Inactive) Inactivates GIP (Inactive) GIP (Inactive) DPP-IV->GIP (Inactive) Inactivates This compound This compound This compound->DPP-IV Inhibits

Caption: Enzymatic signaling pathway of DPP-IV and its inhibition.

Experimental Workflow for DPP-IV Inhibition Assay

This diagram outlines the key steps in a typical in vitro fluorometric assay for screening DPP-IV inhibitors.

DPP_IV_Assay_Workflow prep 1. Reagent Preparation - DPP-IV Enzyme - Inhibitor (PK44) - Substrate (Gly-Pro-AMC) - Assay Buffer setup 2. Assay Plate Setup - Add Enzyme and Inhibitor - Include Controls (No Inhibitor, No Enzyme) prep->setup preinc 3. Pre-incubation (10-15 min at 37°C) setup->preinc reaction 4. Initiate Reaction (Add Substrate) preinc->reaction measure 5. Kinetic Measurement (Fluorescence Reading) reaction->measure analysis 6. Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measure->analysis

Caption: Standard workflow for a DPP-IV inhibition assay.

Logical Relationship for Troubleshooting High Signal Variability

This diagram presents a logical approach to diagnosing the cause of high variability in fluorescence readings.

Troubleshooting_Variability start High Variability in Replicates q1 Are pipettes calibrated and technique correct? start->q1 s1 Calibrate pipettes and use proper technique q1->s1 No q2 Are reagents thoroughly mixed? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Ensure complete mixing of all reagents q2->s2 No q3 Are you avoiding 'edge effects'? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Avoid outer wells or fill with buffer q3->s3 No end_node Variability Reduced q3->end_node Yes a3_yes Yes a3_no No s3->q3

Caption: Troubleshooting logic for high replicate variability.

DPP-IV Non-Enzymatic Signaling Pathways

DPP-IV also has non-enzymatic functions through its interaction with other proteins, influencing various cellular processes.

DPP_IV_Non_Enzymatic_Pathway cluster_0 Cell Membrane cluster_1 Cellular Processes DPP-IV (CD26) DPP-IV (CD26) Adenosine Deaminase (ADA) Adenosine Deaminase (ADA) DPP-IV (CD26)->Adenosine Deaminase (ADA) Binds to Caveolin-1 Caveolin-1 DPP-IV (CD26)->Caveolin-1 Interacts with Fibronectin Fibronectin DPP-IV (CD26)->Fibronectin Binds to Integrin β1 Integrin β1 DPP-IV (CD26)->Integrin β1 Interacts with Apoptosis Apoptosis DPP-IV (CD26)->Apoptosis Associated with T-cell Activation T-cell Activation Adenosine Deaminase (ADA)->T-cell Activation Modulates Signal Transduction Signal Transduction Caveolin-1->Signal Transduction Participates in Cell Adhesion & Migration Cell Adhesion & Migration Fibronectin->Cell Adhesion & Migration Mediates Integrin β1->Cell Adhesion & Migration Mediates

Caption: Non-enzymatic signaling interactions of DPP-IV.

References

Validation & Comparative

A Comparative Analysis of PK44 Phosphate and Other Dipeptidyl Peptidase-IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Dipeptidyl Peptidase-IV (DPP-IV) inhibitor, PK44 phosphate (B84403), against established market alternatives. This document synthesizes available experimental data to highlight key differences in potency, selectivity, and pharmacokinetic profiles.

Dipeptidyl peptidase-IV (DPP-IV), a serine protease, is a key regulator of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inactivating these hormones, DPP-IV curtails insulin (B600854) secretion and promotes glucagon (B607659) release. Inhibition of DPP-IV is a validated therapeutic strategy for managing type 2 diabetes mellitus, as it enhances endogenous incretin levels, leading to improved glycemic control. This guide evaluates the preclinical compound PK44 phosphate in the context of widely-prescribed DPP-IV inhibitors, also known as "gliptins."

Mechanism of Action: The Incretin Pathway

DPP-IV inhibitors function by blocking the active site of the DPP-IV enzyme, thereby preventing the degradation of GLP-1 and GIP. These incretin hormones, released by the gut in response to food, stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon secretion from α-cells. The net effect is a reduction in blood glucose levels, particularly postprandially, with a low intrinsic risk of hypoglycemia.

cluster_0 Gut (Post-Meal) cluster_1 Pancreas cluster_2 DPP-IV Action Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release Insulin Release (+) Insulin Release (+) GLP-1/GIP Release->Insulin Release (+) Stimulates Glucagon Release (-) Glucagon Release (-) GLP-1/GIP Release->Glucagon Release (-) Suppresses DPP-IV Enzyme DPP-IV Enzyme GLP-1/GIP Release->DPP-IV Enzyme Degradation Glucose Uptake Glucose Uptake Insulin Release (+)->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release (-)->Hepatic Glucose Production Reduces Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-IV Enzyme->Inactive GLP-1/GIP DPP-IV_Inhibitor DPP-IV Inhibitor (e.g., this compound) DPP-IV_Inhibitor->DPP-IV Enzyme Inhibits

Caption: DPP-IV signaling pathway and the mechanism of inhibitor action.

Comparative In Vitro Potency and Selectivity

The efficacy and safety of a DPP-IV inhibitor are largely determined by its potency (measured as the half-maximal inhibitory concentration, IC50) and its selectivity against related proteases like DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with off-target toxicities in preclinical studies.[1] this compound demonstrates high potency and significant selectivity.

CompoundDPP-IV IC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
This compound 15.8 [2][3]>1000-fold >1000-fold
Sitagliptin~19>2600-fold[4]>2600-fold[4]
Vildagliptin~62~32-250-fold[4]~32-250-fold[4]
Saxagliptin~50~400-fold[4]~75-fold[4]
Linagliptin (B1675411)~1>40,000-fold[5][6]>10,000-fold[5][6]

Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of DPP-IV inhibitors influence their dosing frequency, potential for drug-drug interactions, and use in specific patient populations, such as those with renal impairment.[7][8] Linagliptin is unique in that it is primarily eliminated via a non-renal route, negating the need for dose adjustments in patients with kidney disease.[5][9]

ParameterSitagliptinVildagliptinSaxagliptinLinagliptin
Oral Bioavailability ~87%[9][10]~85%[9][10]~67%[10]~30%[9][10]
Time to Peak (Tmax) 1-4 hours[11]-~2 hours[11]~1.5 hours[11]
Metabolism MinimalHydrolysisCYP3A4/5[7][12]Minimal[11]
Primary Elimination Renal (~87%)[11]RenalRenal (~60%)[11]Fecal/Biliary (~85%)[8]
Dose Adj. in Renal Impairment Yes[11]YesYes[11]No[11]

Pharmacokinetic data for this compound is not publicly available.

Experimental Protocols

Key Experiment 1: In Vitro DPP-IV Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the potency of an inhibitor by measuring its effect on DPP-IV enzymatic activity.

Principle: The assay uses a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC). DPP-IV cleaves this substrate, releasing the fluorescent aminomethylcoumarin (AMC) group. The rate of fluorescence increase is proportional to enzyme activity. An inhibitor will reduce this rate.[13][14][15]

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, with 100 mM NaCl and 1 mM EDTA).[15]

    • Reconstitute recombinant human DPP-IV enzyme in assay buffer.

    • Prepare a stock solution of the substrate (Gly-Pro-AMC) in assay buffer.

    • Prepare a stock solution of the test inhibitor (e.g., this compound) and reference inhibitors in a suitable solvent like DMSO. Create a serial dilution series.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add assay buffer, the diluted DPP-IV enzyme solution, and either the inhibitor solution or solvent (for control wells).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow inhibitor-enzyme interaction.[14]

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.[15]

    • Measure fluorescence immediately in kinetic mode for 30-60 minutes at 37°C (Excitation: ~360 nm, Emission: ~460 nm).[14][16]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence over time).

    • Determine the percent inhibition for each inhibitor concentration relative to the solvent control.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using non-linear regression to calculate the IC50 value.[15]

start Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Dispense to 96-well Plate (Enzyme + Inhibitor/Vehicle) start->plate incubate1 Pre-incubate at 37°C (10-15 min) plate->incubate1 add_substrate Initiate Reaction (Add Gly-Pro-AMC Substrate) incubate1->add_substrate read_fluorescence Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) add_substrate->read_fluorescence analyze Calculate Reaction Rates & Percent Inhibition read_fluorescence->analyze ic50 Determine IC50 Value (Non-linear Regression) analyze->ic50

Caption: Experimental workflow for a DPP-IV in vitro inhibition assay.

Key Experiment 2: In Vivo Oral Glucose Tolerance Test (OGTT)

This experiment assesses the effect of a DPP-IV inhibitor on glucose regulation in a living animal model.

Principle: After administration of an inhibitor, a glucose challenge is given to the animal. Blood glucose levels are monitored over time. An effective inhibitor will lower the glucose excursion compared to a vehicle-treated control.[17]

Protocol (Mouse Model):

  • Animal Acclimatization: House male C57BL/6 mice under standard conditions for at least one week.[18]

  • Fasting: Fast the mice for 6 hours prior to the experiment.[17]

  • Inhibitor Administration: Administer the DPP-IV inhibitor (e.g., this compound) or vehicle (control) via oral gavage 30-60 minutes before the glucose challenge.[17][19][20]

  • Baseline Glucose: Measure baseline blood glucose (t=0) from a tail vein sample.

  • Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[17][19]

  • Blood Sampling: Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose load and measure glucose levels.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion.

    • Compare the AUC between inhibitor-treated and vehicle-treated groups using appropriate statistical tests. A significant reduction in AUC indicates improved glucose tolerance.[21]

Drug Development Pathway

The development of a DPP-IV inhibitor follows a structured pathway from initial discovery to clinical application, ensuring both efficacy and safety.

cluster_0 Discovery & Preclinical cluster_1 Clinical Trials cluster_2 Regulatory & Post-Market Discovery Compound Discovery & Synthesis InVitro In Vitro Screening (Potency, Selectivity) Discovery->InVitro InVivo In Vivo Models (OGTT, Efficacy) InVitro->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox Phase1 Phase I (Safety, PK in Humans) Tox->Phase1 Phase2 Phase II (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Review & Approval Phase3->Approval Market Post-Market Surveillance (Phase IV) Approval->Market

Caption: Logical relationship in the DPP-IV inhibitor drug development pipeline.

Conclusion

The available data indicates that this compound is a potent and highly selective DPP-IV inhibitor in vitro, with a potency comparable to Sitagliptin and greater than Vildagliptin and Saxagliptin.[2][3][4][5] Its high selectivity for DPP-IV over DPP-8 and DPP-9 is a promising characteristic for a favorable safety profile. While in vivo and comprehensive pharmacokinetic data for this compound are not yet publicly available, its strong in vitro profile positions it as a noteworthy candidate for further preclinical and clinical development. This guide underscores the importance of a multi-faceted evaluation, encompassing potency, selectivity, and pharmacokinetics, in the development and comparison of novel therapeutic agents.

References

A Comparative Guide to PK44 Phosphate and Sitagliptin for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of PK44 phosphate (B84403) and sitagliptin (B1680988), two inhibitors of dipeptidyl peptidase-4 (DPP-4). This document synthesizes available preclinical and clinical data to inform research and development decisions.

Sitagliptin, a widely prescribed oral hypoglycemic agent, serves as a benchmark in the development of novel treatments for type 2 diabetes.[1][2] PK44 phosphate, a potent but discontinued (B1498344) DPP-4 inhibitor, offers a case study for comparative analysis in early-stage drug discovery.[3] This guide presents a side-by-side look at their mechanisms of action, in vitro potency, and in vivo efficacy based on published experimental data.

Mechanism of Action: DPP-4 Inhibition

Both this compound and sitagliptin are competitive and reversible inhibitors of the DPP-4 enzyme.[3][4] DPP-4 is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these compounds increase the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, ultimately leading to improved glycemic control.[4]

dot

cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Inhibition Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Pancreatic β-cells Pancreatic β-cells Incretins (GLP-1, GIP)->Pancreatic β-cells + Pancreatic α-cells Pancreatic α-cells Incretins (GLP-1, GIP)->Pancreatic α-cells - DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degraded by Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose Homeostasis Homeostasis Lower Blood Glucose->Homeostasis Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production - Higher Blood Glucose Higher Blood Glucose Hepatic Glucose Production->Higher Blood Glucose Hyperglycemia Hyperglycemia Higher Blood Glucose->Hyperglycemia Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins This compound / Sitagliptin This compound / Sitagliptin This compound / Sitagliptin->DPP-4 Enzyme Inhibits

Caption: Mechanism of action of DPP-4 inhibitors.

In Vitro Potency

The inhibitory activity of this compound and sitagliptin against the DPP-4 enzyme has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

CompoundIC50 (nM) for DPP-4Selectivity
This compound 15.8[3]>1000-fold for DPP-4 over DPP-8 and DPP-9[3]
Sitagliptin 18[5]>2600-fold for DPP-4 over other proline specific peptidases[5]

Preclinical In Vivo Efficacy

While direct head-to-head in vivo comparative studies between this compound and sitagliptin are not available in the public domain, independent studies in animal models of type 2 diabetes have demonstrated the efficacy of each compound.

This compound:

Sitagliptin:

  • In ob/ob mice, a model of obesity and insulin resistance, a 10 mg/kg oral dose of sitagliptin resulted in over 70% inhibition of DPP-4 activity for at least 8 hours.[4]

  • This inhibition of DPP-4 translated to a significant improvement in glucose tolerance, with a glucose-lowering effect of approximately 35% at 8 hours post-dose in an oral glucose tolerance test (OGTT).[4][6]

  • Long-term treatment with a sitagliptin analog in a high-fat diet/streptozotocin (HFD/STZ) mouse model of type 2 diabetes preserved pancreatic β-cell mass and function.[7]

ParameterThis compoundSitagliptin
Animal Model Mouse[3]ob/ob mice,[4][6] HFD/STZ mice[7]
Key Finding Improved glucose tolerance[3]Significant improvement in glucose tolerance, preservation of β-cell mass and function[4][7]
Data Availability Qualitative statement[3]Quantitative data available[4][7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of DPP-4 inhibitors.

DPP-4 Inhibition Assay (Fluorometric)

This in vitro assay quantifies the ability of a compound to inhibit DPP-4 enzymatic activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-aminomethylcoumarin)

  • Assay buffer

  • Test compounds (this compound, sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, diluted DPP-4 enzyme, and the test compound or vehicle control.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

  • Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the rate of reaction for each well and determine the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.[8][9]

dot

cluster_0 Reagent Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Measurement Serial Dilutions of Test Compound Serial Dilutions of Test Compound Add to Plate Add to Plate Serial Dilutions of Test Compound->Add to Plate DPP-4 Enzyme Dilution DPP-4 Enzyme Dilution DPP-4 Enzyme Dilution->Add to Plate DPP-4 Substrate Preparation DPP-4 Substrate Preparation Add to Initiate Reaction Add to Initiate Reaction DPP-4 Substrate Preparation->Add to Initiate Reaction Kinetic Fluorescence Reading Kinetic Fluorescence Reading Add to Initiate Reaction->Kinetic Fluorescence Reading Add Assay Buffer Add Assay Buffer Add DPP-4 Enzyme Add DPP-4 Enzyme Add Assay Buffer->Add DPP-4 Enzyme Add Test Compound Add Test Compound Add DPP-4 Enzyme->Add Test Compound Pre-incubation (37°C) Pre-incubation (37°C) Add Test Compound->Pre-incubation (37°C) Pre-incubation (37°C)->Add to Initiate Reaction Add Substrate Data Analysis (IC50) Data Analysis (IC50) Kinetic Fluorescence Reading->Data Analysis (IC50)

Caption: Workflow for DPP-4 inhibition assay.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay evaluates the effect of a compound on glucose disposal after an oral glucose challenge.

Animals:

  • Male C57BL/6J mice or a relevant diabetic mouse model (e.g., ob/ob mice).

Procedure:

  • Fast the mice for 6 hours prior to the experiment.

  • Administer the test compound (this compound or sitagliptin) or vehicle control orally at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

  • At time zero, administer a glucose solution (e.g., 2 g/kg) orally.

  • Collect blood samples from the tail vein at baseline (0 minutes) and at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure blood glucose levels using a glucometer.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.[10][11]

dot

Fasting (6h) Fasting (6h) Oral Administration (Compound/Vehicle) Oral Administration (Compound/Vehicle) Fasting (6h)->Oral Administration (Compound/Vehicle) Oral Glucose Challenge (2g/kg) Oral Glucose Challenge (2g/kg) Oral Administration (Compound/Vehicle)->Oral Glucose Challenge (2g/kg) Blood Glucose Measurement Blood Glucose Measurement Oral Glucose Challenge (2g/kg)->Blood Glucose Measurement t = 0, 15, 30, 60, 90, 120 min Data Analysis (AUC) Data Analysis (AUC) Blood Glucose Measurement->Data Analysis (AUC)

Caption: Workflow for an oral glucose tolerance test in mice.

Summary and Conclusion

Both this compound and sitagliptin are potent inhibitors of DPP-4. Based on the available IC50 values, they exhibit comparable in vitro potency. However, a significant disparity exists in the availability of in vivo and clinical data. Sitagliptin has been extensively studied, with a wealth of preclinical and clinical evidence supporting its efficacy and safety in the treatment of type 2 diabetes.[1][2] In contrast, the publicly available data for this compound is limited to its in vitro potency and a qualitative mention of in vivo activity. The discontinuation of this compound's development means that further comparative data is unlikely to become available.

For researchers in the field of DPP-4 inhibitor development, sitagliptin serves as a robust and well-characterized benchmark for efficacy and safety. The limited data on this compound, while demonstrating high in vitro potency, underscores the challenges in translating in vitro activity to a viable clinical candidate. Future research in this area should aim for comprehensive preclinical characterization, including head-to-head studies with established agents like sitagliptin, to build a strong foundation for clinical development.

References

A Comparative Guide to the Efficacy of PK44 Phosphate and Vildagliptin in the Management of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and potential therapeutic efficacy of PK44 phosphate (B84403) and the established drug, vildagliptin (B1682220). Both compounds target the dipeptidyl peptidase-IV (DPP-IV) enzyme, a key regulator of incretin (B1656795) hormones involved in glucose homeostasis. This document is intended to inform research and development decisions by presenting available data on their respective mechanisms of action, in vitro potency, and in vivo effects.

Overview and Mechanism of Action

Both PK44 phosphate and vildagliptin are inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme. DPP-IV is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, these compounds increase the circulating levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells. This dual action leads to improved glycemic control.

Vildagliptin is a well-characterized, orally active antihyperglycemic agent that has undergone extensive preclinical and clinical evaluation and is approved for the treatment of type 2 diabetes mellitus.[1][2] this compound, on the other hand, is a potent and selective DPP-IV inhibitor that has been identified in preclinical research.[2]

Signaling Pathway of DPP-IV Inhibition

DPP-IV Inhibition Pathway Mechanism of Action of DPP-IV Inhibitors cluster_0 Intestinal L-cell cluster_1 Pancreas Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release Active GLP-1/GIP Active GLP-1/GIP GLP-1/GIP Release->Active GLP-1/GIP Increases Insulin Release (β-cells) Insulin Release (β-cells) Blood Glucose Lowering Blood Glucose Lowering Insulin Release (β-cells)->Blood Glucose Lowering Glucagon Suppression (α-cells) Glucagon Suppression (α-cells) Glucagon Suppression (α-cells)->Blood Glucose Lowering Active GLP-1/GIP->Insulin Release (β-cells) Stimulates Active GLP-1/GIP->Glucagon Suppression (α-cells) Stimulates DPP-IV Enzyme DPP-IV Enzyme Active GLP-1/GIP->DPP-IV Enzyme Degraded by Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-IV Enzyme->Inactive GLP-1/GIP This compound / Vildagliptin This compound / Vildagliptin This compound / Vildagliptin->DPP-IV Enzyme Inhibits

Caption: Signaling pathway of DPP-IV inhibitors.

Comparative Efficacy Data

The available data for this compound is limited to in vitro studies and a single reported in vivo experiment, reflecting its early stage of development. In contrast, vildagliptin has a large body of evidence from both preclinical animal models and human clinical trials.

In Vitro Potency
CompoundTargetIC50Selectivity
This compound DPP-IV15.8 nM>1000-fold selective over DPP-8 and DPP-9
Vildagliptin DPP-IVData not available in direct comparisonHigh selectivity for DPP-IV

IC50: Half-maximal inhibitory concentration.

Preclinical Efficacy in Animal Models

This compound

Limited data indicates that this compound improves glucose tolerance in a mouse oral glucose tolerance assay.[2] However, specific details of the experimental protocol and quantitative results are not publicly available.

Vildagliptin

Vildagliptin has demonstrated efficacy in various animal models of type 2 diabetes. Chronic administration has been shown to significantly decrease the area under the curve for blood glucose and increase the insulin response during an oral glucose tolerance test in mice.[3][4][5]

Animal ModelTreatmentKey FindingsReference
Insulin receptor substrate-2-knockout mice on a high-fat dietVildagliptinSignificantly decreased blood glucose AUC and increased insulin response in an OGTT. Increased β-cell mass by reducing apoptosis.[2]
Transgenic (TG) miceVildagliptin (8 and 24 weeks)Markedly decreased blood glucose levels and increased serum insulin concentrations during an OGTT.[3]
Advanced-aged diet-induced obesity miceChronic vildagliptinReduced plasma glucose and increased insulin during an OGTT at 2, 5, and 11 months of treatment.[4]
db/db miceVildagliptin (6 weeks)Significantly lowered blood glucose levels during an OGTT compared to untreated diabetic mice.[5]

AUC: Area under the curve; OGTT: Oral glucose tolerance test.

Clinical Efficacy in Humans

This compound

There are no published clinical trial data for this compound.

Vildagliptin

Vildagliptin has been extensively studied in clinical trials and has demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes, both as monotherapy and in combination with other antidiabetic agents.

Trial TypePatient PopulationVildagliptin DosageMean HbA1c Reduction (from baseline)Reference
MonotherapyTreatment-naïve50 mg once or twice daily, 100 mg once daily0.5% - 0.6% (placebo-adjusted)[1]
Add-on to MetforminInadequately controlled on metformin50 mg or 100 mg daily0.8% - 1.2% (placebo-adjusted)[6]
MonotherapyDrug-naïve50 mg once daily~1.0%[7]
Add-on to MetforminReal-world studyNot specified-0.8% at 12 weeks, -1.0% at 24 weeks[8]

HbA1c: Glycated hemoglobin.

Experimental Protocols

In Vitro DPP-IV Inhibition Assay (General Protocol)

A typical experimental workflow to determine the IC50 of a DPP-IV inhibitor is as follows:

DPP-IV Inhibition Assay Workflow General Workflow for In Vitro DPP-IV IC50 Determination Start Start Prepare Reagents Prepare Recombinant Human DPP-IV Enzyme, Substrate (e.g., Gly-Pro-AMC), and Test Compound (PK44 or Vildagliptin) Start->Prepare Reagents Incubate Incubate DPP-IV with varying concentrations of the test compound Prepare Reagents->Incubate Add Substrate Add fluorogenic substrate to initiate the reaction Incubate->Add Substrate Measure Fluorescence Measure the fluorescence signal over time (kinetic or endpoint reading) Add Substrate->Measure Fluorescence Data Analysis Plot fluorescence vs. inhibitor concentration and calculate the IC50 value Measure Fluorescence->Data Analysis End End Data Analysis->End

Caption: Workflow for DPP-IV IC50 determination.

Murine Oral Glucose Tolerance Test (OGTT)

The following provides a generalized protocol for an OGTT in a mouse model, based on published studies with vildagliptin.

Animal Model: Male mice (specific strain, e.g., C57BL/6J, db/db, or transgenic models relevant to diabetes).

Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

Treatment:

  • Vehicle Group: Administered the vehicle solution (e.g., water, saline) orally or via the specified route.

  • Treatment Group: Administered the test compound (e.g., vildagliptin) at a predetermined dose and schedule. For chronic studies, this may involve daily administration for several weeks.

OGTT Procedure:

  • Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Sample: A baseline blood sample is collected from the tail vein (time 0).

  • Glucose Challenge: A glucose solution (typically 2 g/kg body weight) is administered orally via gavage.

  • Serial Blood Sampling: Blood samples are collected at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

OGTT Experimental Workflow Experimental Workflow for Murine Oral Glucose Tolerance Test Start Start Animal Acclimatization Acclimatize mice to laboratory conditions Start->Animal Acclimatization Group Assignment Randomly assign mice to Vehicle and Treatment groups Animal Acclimatization->Group Assignment Chronic Dosing Administer Vehicle or Test Compound daily for a specified period Group Assignment->Chronic Dosing Overnight Fasting Fast mice overnight (12-16 hours) Chronic Dosing->Overnight Fasting Baseline Blood Sample Collect baseline blood sample (t=0) Overnight Fasting->Baseline Blood Sample Oral Glucose Gavage Administer oral glucose (2 g/kg) Baseline Blood Sample->Oral Glucose Gavage Serial Blood Sampling Collect blood samples at 15, 30, 60, 90, 120 min Oral Glucose Gavage->Serial Blood Sampling Glucose Measurement Measure blood glucose concentrations Serial Blood Sampling->Glucose Measurement Data Analysis Calculate Glucose AUC Glucose Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for a murine OGTT.

Summary and Conclusion

This compound is a potent and highly selective inhibitor of DPP-IV in vitro. The limited available in vivo data suggests it has the potential to improve glucose tolerance. However, a comprehensive assessment of its efficacy is not possible due to the lack of publicly available, detailed preclinical and clinical data.

Vildagliptin is a well-established DPP-IV inhibitor with proven efficacy in improving glycemic control in both animal models of type 2 diabetes and in human clinical trials. It effectively lowers HbA1c levels and improves glucose tolerance with a low risk of hypoglycemia.

For researchers and drug development professionals, this compound represents an early-stage compound with promising in vitro characteristics. Further in vivo studies are necessary to determine its therapeutic potential and to enable a direct comparison with clinically validated DPP-IV inhibitors like vildagliptin. Vildagliptin, in contrast, serves as a benchmark for the efficacy and safety profile expected of a clinically successful DPP-IV inhibitor.

References

A Comparative Analysis of PK44 Phosphate's Dipeptidyl Peptidase Selectivity Profile Against Other Gliptins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro selectivity profile of the novel dipeptidyl peptidase-4 (DPP-4) inhibitor, PK44 phosphate (B84403), against a panel of established gliptins: sitagliptin, vildagliptin, saxagliptin (B632), and linagliptin. The data presented herein, including inhibitory concentrations (IC50) and inhibition constants (Ki), offer a quantitative assessment of the potency and selectivity of these compounds against DPP-4 and the closely related proteases, DPP-8 and DPP-9.

Executive Summary

PK44 phosphate demonstrates potent inhibition of DPP-4 with an IC50 value of 15.8 nM.[1][2] Notably, it exhibits a high degree of selectivity, with over 1000-fold greater affinity for DPP-4 compared to DPP-8 and DPP-9.[3] This selectivity profile is a critical attribute for DPP-4 inhibitors, as off-target inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies.[4][5] This guide will delve into the comparative data and the experimental methodologies used to generate these findings.

Comparative Selectivity Data

The following tables summarize the in vitro inhibitory activities of this compound and other commercially available gliptins against DPP-4, DPP-8, and DPP-9. The data has been compiled from various sources to provide a comprehensive overview.

Table 1: In Vitro DPP-4 Inhibitory Potency

CompoundIC50 (nM) for DPP-4Ki (nM) for DPP-4
This compound 15.8 [1][2]Not Reported
Sitagliptin18[6], 19[7]~10-fold less potent than Saxagliptin[8]
Vildagliptin~50 (compared to Linagliptin and Sitagliptin)[7]3[9]
Saxagliptin50[7]1.3[10]
Linagliptin1[7]Not Reported

Table 2: In Vitro Selectivity Against DPP-8 and DPP-9

CompoundSelectivity for DPP-4 vs. DPP-8 (fold)Selectivity for DPP-4 vs. DPP-9 (fold)
This compound >1000 [3]>1000 [3]
Sitagliptin>2500[7], >1900[8]>2500[7], >3000[8]
Vildagliptin>400[8]>20[8]
Saxagliptin<100[7], ~400[8][10]<100[7], ~75[8][10]
Linagliptin>40,000[7], >10,000[11][12]>40,000[7], >10,000[11][12]

Experimental Protocols

The determination of the inhibitory activity and selectivity of DPP-4 inhibitors is typically conducted through in vitro enzyme inhibition assays. Below is a generalized protocol representative of the methodologies cited in the literature for the gliptins discussed.

In Vitro DPP-4, DPP-8, and DPP-9 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of test compounds against purified recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

Materials:

  • Purified recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

  • Fluorogenic or chromogenic substrate:

    • For DPP-4: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)[2][13] or Gly-Pro-p-nitroanilide (Gly-Pro-pNA).[14]

    • For DPP-8 and DPP-9: Gly-Pro-p-nitroanilide (Gly-Pro-pNA) is also commonly used.

  • Test compounds (this compound and other gliptins) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0, containing NaCl and EDTA).[15]

  • 96-well microplates.

  • Microplate reader capable of fluorescence or absorbance detection.

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.

  • Enzyme and Substrate Preparation: The DPP enzymes and the substrate are diluted to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • To each well of the microplate, a specific volume of the test compound dilution (or vehicle control) is added.

    • The purified DPP enzyme is added to each well and incubated for a predetermined period at a controlled temperature (e.g., 37°C) to allow for compound-enzyme binding.[10][13]

    • The enzymatic reaction is initiated by adding the DPP substrate to each well.

  • Signal Detection: The rate of substrate cleavage is monitored over time by measuring the increase in fluorescence (for AMC-based substrates) or absorbance (for pNA-based substrates) using a microplate reader.[10]

  • Data Analysis:

    • The reaction rates are plotted against the logarithm of the test compound concentration.

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Note on Variations: Specific assay conditions, such as substrate concentration and incubation times, can vary between studies and may influence the resulting IC50 values. For slow-binding inhibitors like vildagliptin, a pre-incubation step of the enzyme with the inhibitor is crucial for accurate potency determination.[14]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of DPP-4 inhibitors and a typical workflow for determining their in vitro inhibitory activity.

DPP4_Signaling_Pathway cluster_0 Intestinal L-cells cluster_1 Pancreas Food Intake Food Intake GLP-1_GIP GLP-1 and GIP (Active Incretins) Food Intake->GLP-1_GIP Insulin_Secretion ↑ Glucose-dependent Insulin Secretion GLP-1_GIP->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion GLP-1_GIP->Glucagon_Secretion DPP-4 DPP-4 Enzyme GLP-1_GIP->DPP-4 Degradation Inactive_Metabolites Inactive Metabolites DPP-4->Inactive_Metabolites PK44_Gliptins This compound & Other Gliptins PK44_Gliptins->DPP-4 Inhibition

Mechanism of action of DPP-4 inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of This compound / Gliptins D Add test compounds and DPP enzymes to microplate A->D B Prepare DPP-4, DPP-8, DPP-9 enzyme solutions B->D C Prepare fluorogenic or chromogenic substrate solution F Initiate reaction with substrate C->F E Incubate at 37°C D->E E->F G Monitor fluorescence/absorbance over time F->G H Calculate reaction rates G->H I Plot dose-response curves H->I J Determine IC50 values I->J

Workflow for determining DPP-4 inhibitory activity.

References

A Comparative Guide to Phosphatase Inhibition: Cross-Validating Okadaic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

An examination of Okadaic Acid as a representative phosphatase inhibitor, detailing its activity, experimental protocols for its assessment, and its impact on cellular signaling pathways.

In the study of cellular signaling, the reversible phosphorylation of proteins is a critical regulatory mechanism. While the user's interest in "PK44 phosphate (B84403) activity" could not be directly addressed due to the ambiguity of the term in scientific literature, this guide focuses on a well-characterized and widely used tool for studying protein dephosphorylation: Okadaic Acid . This compound is a potent inhibitor of serine/threonine protein phosphatases, primarily targeting Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), making it an invaluable reagent for researchers in cell biology and drug development. This guide provides a comparative overview of its activity, detailed experimental methodologies, and visual representations of its mechanism and experimental application.

Quantitative Analysis of Okadaic Acid Activity

Okadaic Acid exhibits differential inhibitory activity against various protein phosphatases. Its high potency and selectivity for PP2A at low nanomolar concentrations allow for the specific interrogation of PP2A-mediated signaling pathways. The following table summarizes the in vitro inhibitory concentrations (IC50) of Okadaic Acid against key serine/threonine phosphatases. It is important to note that while the effects of Okadaic Acid have been studied in numerous cell lines, direct comparative IC50 values for phosphatase inhibition within intact cells are less commonly reported than in vitro measurements with purified enzymes.

Target PhosphataseIC50 (in vitro)Key Characteristics & References
Protein Phosphatase 2A (PP2A) 0.1 - 1 nMHigh-affinity inhibition; PP2A is a major cellular phosphatase involved in regulating cell cycle, growth, and apoptosis.[1][2][3]
Protein Phosphatase 1 (PP1) 3 - 20 nMPotent inhibition, but with lower affinity compared to PP2A.[1][4]
Protein Phosphatase 3 (PP2B/Calcineurin) ~4 nMModerate inhibition.[2]
Protein Phosphatase 4 (PP4) ~0.1 nMHigh-affinity inhibition, similar to PP2A.[2]
Protein Phosphatase 5 (PP5) ~3.5 nMModerate inhibition.[2]
Protein Phosphatase 2C (PP2C) > 100 µMNot effectively inhibited.[1][2]

Cellular Effects in Different Lines:

While direct IC50 comparisons within cell lines are scarce, Okadaic Acid has been shown to induce a range of effects in various cell types, indicating its potent intracellular activity:

  • A549 (Human Lung Adenocarcinoma): Induces apoptosis and inhibits cell proliferation.[5][6]

  • AGS, MNK-45, Caco-2 (Gastrointestinal Cancer Cell Lines): Inhibits cell proliferation at concentrations of 0-100 nM over 24-48 hours.[2]

  • Rat Cortical Neurons: Increases phosphorylation of Drp1 and promotes mitochondrial fission at 10 nM.[2]

  • HepaRG (Human Hepatoma): Affects xenobiotic metabolism by activating JAK/STAT signaling at non-toxic concentrations of 11-100 nM.[7]

  • MCF-7 (Human Breast Carcinoma), SK-N-SH (Human Neuroblastoma), GH3 (Rat Pituitary Adenoma): Induces profound morphological changes characteristic of apoptosis within hours at concentrations of 0.1 to 1 µM.[8]

Experimental Protocols

Protocol for Measuring PP2A Activity in Cultured Cells

This protocol outlines a general method for determining the activity of PP2A in cell lysates, a common application for cross-validating the effects of inhibitors like Okadaic Acid. The assay is based on the dephosphorylation of a synthetic substrate, and the released phosphate is quantified.

1. Materials and Reagents:

  • Cultured cells of interest

  • Okadaic Acid (or other inhibitors)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors but without phosphatase inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • PP2A immunoprecipitation kit (containing anti-PP2A antibody and protein A/G beads)

  • Serine/Threonine Phosphatase Assay Kit (containing a synthetic phosphopeptide substrate and a phosphate detection reagent like Malachite Green)[9]

  • Microplate reader

2. Cell Culture and Treatment:

  • Plate cells at a desired density in multi-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of Okadaic Acid or a vehicle control (e.g., DMSO) for a specified duration (e.g., 15-60 minutes).[1]

3. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in ice-cold lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

4. Immunoprecipitation of PP2A (Optional, for specific PP2A activity):

  • Incubate a standardized amount of protein lysate with an anti-PP2A antibody cross-linked to protein A/G beads to capture the PP2A enzyme complex.[10]

  • Wash the beads to remove unbound proteins.

5. Phosphatase Activity Assay:

  • Resuspend the immunoprecipitated PP2A beads (or use a standardized amount of total cell lysate) in the phosphatase assay buffer.

  • Add the synthetic phosphopeptide substrate to initiate the reaction.

  • Incubate at 37°C for a defined period (e.g., 30 minutes), allowing the active PP2A to dephosphorylate the substrate.[9]

  • Stop the reaction and measure the amount of free phosphate released using a detection reagent like Malachite Green. The absorbance is read at a specific wavelength (e.g., 620-650 nm).[9]

6. Data Analysis:

  • Generate a standard curve using known concentrations of phosphate.

  • Calculate the amount of phosphate released in each sample.

  • Normalize the phosphatase activity to the amount of protein used.

  • Compare the activity in Okadaic Acid-treated samples to the vehicle control to determine the extent of inhibition.

Visualizing Mechanisms and Workflows

Signaling Pathway Affected by Okadaic Acid

Okadaic Acid's inhibition of PP2A leads to the hyperphosphorylation of numerous downstream targets. One of the well-studied pathways affected is the Mitogen-Activated Protein Kinase (MAPK) cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates GrowthFactor Growth Factor GrowthFactor->Receptor Binds Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Elk-1, c-Jun) ERK->TranscriptionFactors Phosphorylates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates PP2A PP2A PP2A->MEK Dephosphorylates PP2A->ERK Dephosphorylates OkadaicAcid Okadaic Acid OkadaicAcid->PP2A Inhibits Experimental_Workflow CellCulture 1. Cell Culture (e.g., A549, HeLa, etc.) Treatment 2. Treatment (Vehicle vs. Okadaic Acid) CellCulture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis AssaySetup 4. Assay Setup (Lysate + Substrate) Lysis->AssaySetup Incubation 5. Incubation (37°C, 30 min) AssaySetup->Incubation Detection 6. Phosphate Detection (Malachite Green) Incubation->Detection Analysis 7. Data Analysis (Absorbance Reading & Calculation) Detection->Analysis Result Result: Comparative Phosphatase Activity Analysis->Result

References

A Comparative Benchmark Analysis of PK44 Phosphate Against Leading DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational Dipeptidyl Peptidase-IV (DPP-IV) inhibitor, PK44 phosphate (B84403), against a panel of established, clinically relevant DPP-IV inhibitors. The following sections present a comprehensive analysis of their in vitro potency and selectivity, supported by detailed experimental protocols and visual representations of key biological pathways and workflows. This information is intended to assist researchers in evaluating the potential of PK44 phosphate in the context of current therapeutic options for type 2 diabetes.

Data Presentation: Comparative Inhibitory Activity

The in vitro inhibitory activities of this compound and other selected DPP-IV inhibitors were assessed against human recombinant DPP-IV, as well as the closely related proteases, DPP-8 and DPP-9. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate greater potency. Selectivity is presented as the ratio of IC50 values for DPP-8 or DPP-9 to the IC50 value for DPP-IV, with higher ratios indicating greater selectivity for the target enzyme.

InhibitorDPP-IV IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity vs. DPP-8 (>fold)Selectivity vs. DPP-9 (>fold)
This compound 15.8 >15,800>15,800>1000>1000
Sitagliptin1933,78055,142>1777>2902
Vildagliptin6281097>13>1.5
Saxagliptin5050898>10>1.9
Linagliptin1>10,000>40,000>10,000>40,000
Alogliptin<10>100,000>100,000>10,000>10,000

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are compiled from various sources for comparative purposes.

Experimental Protocols

In Vitro DPP-IV, DPP-8, and DPP-9 Inhibition Assay (Fluorometric)

This protocol outlines a standard fluorometric assay to determine the in vitro inhibitory activity of test compounds against DPP-IV, DPP-8, and DPP-9.

1. Materials and Reagents:

  • Human recombinant DPP-IV, DPP-8, and DPP-9 enzymes

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds (e.g., this compound) and reference inhibitors (e.g., Sitagliptin)

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

  • 96-well black microplates with clear bottoms

  • Fluorescence microplate reader

2. Procedure:

  • Compound Preparation: Prepare a stock solution of the test and reference compounds in DMSO. Create a serial dilution of the stock solutions in assay buffer to achieve a range of desired concentrations.

  • Enzyme Preparation: Dilute the recombinant human DPP-IV, DPP-8, or DPP-9 enzyme to the desired working concentration in pre-warmed assay buffer.

  • Assay Setup:

    • Test Wells: Add a specific volume of the diluted test compound solutions to the wells.

    • Positive Control Wells: Add a known DPP-IV inhibitor (e.g., Sitagliptin) to serve as a positive control.

    • Negative Control (100% Activity) Wells: Add the same volume of assay buffer containing DMSO.

    • Blank (No Enzyme) Wells: Add the same volume of assay buffer containing DMSO.

  • Enzyme Addition: Add the diluted enzyme solution to all wells except the blank wells. For the blank wells, add an equal volume of assay buffer.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate solution (Gly-Pro-AMC) to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the negative control (100% activity).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

DPP_IV_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Add_Compound Add Compounds/ Controls Compound_Prep->Add_Compound Enzyme_Prep Enzyme Preparation (DPP-IV, DPP-8, or DPP-9) Add_Enzyme Add Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Preparation (Gly-Pro-AMC) Add_Substrate Add Substrate Substrate_Prep->Add_Substrate Assay_Plate 96-well Plate Add_Compound->Add_Enzyme Pre_incubation Pre-incubate (37°C, 10-15 min) Add_Enzyme->Pre_incubation Pre_incubation->Add_Substrate Incubation Incubate (37°C, 30 min) Add_Substrate->Incubation Fluorescence_Reading Measure Fluorescence (Ex: 360nm, Em: 460nm) Incubation->Fluorescence_Reading Data_Analysis Calculate % Inhibition Fluorescence_Reading->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination DPP_IV_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food->Incretins Beta_Cells β-Cells Incretins->Beta_Cells + Alpha_Cells α-Cells Incretins->Alpha_Cells - DPP_IV DPP-IV Incretins->DPP_IV Inactivation Insulin Insulin Release Beta_Cells->Insulin Glucagon Glucagon Release Alpha_Cells->Glucagon Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Uptake DPP_IV_Inhibitor DPP-IV Inhibitor (e.g., this compound) DPP_IV_Inhibitor->DPP_IV Inhibition

Confirming the On-Target Effects of PK44 Phosphate in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PK44 phosphate (B84403), a potent dipeptidyl peptidase IV (DPP-IV) inhibitor, with other commercially available alternatives. The following sections detail the biochemical potency, selectivity, and cellular effects of these compounds, supported by experimental data and detailed protocols to aid in the design and interpretation of studies aimed at confirming on-target effects.

Introduction to PK44 Phosphate and DPP-IV Inhibition

This compound is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), a serine protease that plays a crucial role in glucose homeostasis. DPP-IV is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. This mechanism of action makes DPP-IV inhibitors a valuable class of therapeutic agents for the management of type 2 diabetes.

This guide compares this compound with four widely used DPP-IV inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin. The comparative data presented here will assist researchers in selecting the most appropriate tool compound for their specific experimental needs and in designing robust assays to validate the on-target engagement of these inhibitors in a cellular context.

Comparative Performance Data

The on-target efficacy of a DPP-IV inhibitor is determined by its potency in inhibiting the primary target (DPP-IV) and its selectivity over other related enzymes, particularly DPP-8 and DPP-9, to minimize off-target effects. The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: In Vitro Potency against DPP-IV
CompoundIC50 (nM) for DPP-IV
This compound15.8[1]
Sitagliptin19[2]
Vildagliptin62[3]
Saxagliptin50[3]
Linagliptin1[3]
Table 2: In Vitro Selectivity against DPP-8 and DPP-9
CompoundIC50/Ki (nM) for DPP-8IC50/Ki (nM) for DPP-9Selectivity (DPP-8/DPP-IV)Selectivity (DPP-9/DPP-IV)
This compound>15,800 (implied)>15,800 (implied)>1000-fold>1000-fold
Sitagliptin33,780 (Ki)[4]55,142 (Ki)[4]~1778-fold~2902-fold
Vildagliptin810 (Ki)[5]97 (Ki)[5]~13-fold~1.6-fold
Saxagliptin508 (Ki)[4]98 (Ki)[4]~10-fold~2-fold
Linagliptin>10,000>10,000>10,000-fold[3]>10,000-fold[3]

Experimental Protocols

To aid in the experimental validation of on-target effects, detailed protocols for key assays are provided below.

Biochemical Assay for DPP-IV Inhibition (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified DPP-IV.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: Tris-HCl (pH 7.5) with 1 mg/mL BSA

  • Test compounds (e.g., this compound) and positive control (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control in assay buffer.

  • In a 96-well plate, add 50 µL of the diluted compounds or vehicle (for control wells) to triplicate wells.

  • Add 25 µL of recombinant DPP-IV enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for DPP-IV Activity

This assay measures the inhibition of endogenous DPP-IV activity on the surface of live cells.

Materials:

  • Human cell line expressing DPP-IV (e.g., Caco-2 or Huh7 cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DPP-IV substrate: Gly-Pro-AMC

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS)

  • Test compounds and positive control

  • 96-well clear-bottom black microplate

  • Fluorescence microplate reader

Procedure:

  • Seed the cells in a 96-well plate and grow to confluency.

  • Wash the cells twice with HBSS.

  • Add 50 µL of serially diluted test compounds or positive control in HBSS to the cells and incubate for 30 minutes at 37°C.

  • Add 50 µL of Gly-Pro-AMC substrate solution in HBSS to each well.

  • Immediately measure the fluorescence intensity at 2-minute intervals for 60 minutes at 37°C.

  • Calculate the reaction rate and determine the IC50 values as described for the biochemical assay.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay assesses the ability of a DPP-IV inhibitor to improve glucose tolerance.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound (e.g., this compound) formulated for oral administration

  • Glucose solution (2 g/kg body weight)

  • Handheld glucometer and test strips

  • Blood collection supplies (e.g., tail-nick lancets, capillaries)

Procedure:

  • Fast the mice for 6 hours with free access to water.

  • Administer the test compound or vehicle orally (gavage) at a predetermined dose.

  • After 30-60 minutes, collect a baseline blood sample (time 0) from the tail vein and measure the blood glucose level.

  • Immediately administer the glucose solution orally.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Visualizing Pathways and Workflows

DPP-IV Signaling Pathway

DPP_IV_Signaling Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Pancreatic β-cells Pancreatic β-cells Incretin Hormones (GLP-1, GIP)->Pancreatic β-cells + Pancreatic α-cells Pancreatic α-cells Incretin Hormones (GLP-1, GIP)->Pancreatic α-cells - DPP-IV DPP-IV Incretin Hormones (GLP-1, GIP)->DPP-IV Substrate Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis ↓ Blood Glucose Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Glucagon Secretion->Glucose Homeostasis ↑ Blood Glucose Inactive Incretins Inactive Incretins DPP-IV->Inactive Incretins This compound This compound This compound->DPP-IV Inhibits

Caption: DPP-IV inhibition by this compound enhances incretin signaling.

Experimental Workflow for On-Target Confirmation

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Biochemical Assay Biochemical Assay Determine IC50 Determine IC50 Biochemical Assay->Determine IC50 Assess Selectivity Assess Selectivity Biochemical Assay->Assess Selectivity Cell-Based Assay Cell-Based Assay Cell-Based Assay->Determine IC50 Animal Model (Mouse) Animal Model (Mouse) Cell-Based Assay->Animal Model (Mouse) Oral Glucose Tolerance Test (OGTT) Oral Glucose Tolerance Test (OGTT) Animal Model (Mouse)->Oral Glucose Tolerance Test (OGTT) Measure Glucose & Hormones Measure Glucose & Hormones Oral Glucose Tolerance Test (OGTT)->Measure Glucose & Hormones Compound Synthesis (this compound) Compound Synthesis (this compound) Compound Synthesis (this compound)->Biochemical Assay Compound Synthesis (this compound)->Cell-Based Assay

Caption: Workflow for confirming on-target effects of this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for PK44 Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of PK44 phosphate (B84403), a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. Given the absence of a specific Safety Data Sheet (SDS) for PK44 phosphate, this guidance is based on the safety profiles of analogous DPP-IV inhibitors, including Alogliptin, Sitagliptin, and Vildagliptin. It is imperative to handle this compound as a potent, hazardous chemical.

Core Safety and Handling Precautions

All personnel handling this compound must be thoroughly trained on the potential hazards and equipped with the appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

Hazard Profile of Structurally Similar DPP-IV Inhibitors

To ensure the highest safety standards, the hazard profile of this compound should be considered analogous to other compounds in its class until a specific SDS becomes available. The following table summarizes the known hazards of similar DPP-IV inhibitors.

Hazard ClassificationAlogliptinSitagliptinVildagliptin
Toxicity ToxicToxicHarmful if swallowed
Skin Irritation Moderate to severe irritantModerate to severe irritantCauses skin irritation
Eye Irritation Moderate to severe irritantCauses serious eye irritationCauses serious eye irritation
Respiratory Irritation Not specifiedNot specifiedMay cause respiratory irritation
Aquatic Toxicity Not specifiedNot specifiedMay cause long lasting harmful effects to aquatic life

This data is compiled from available Safety Data Sheets for the listed compounds and should be used as a precautionary guide for handling this compound.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the mandatory steps for the safe disposal of this compound waste. This procedure is designed to minimize exposure and prevent environmental contamination.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and empty containers.

    • Place all solid waste into a clearly labeled, dedicated hazardous waste container. The container must be sealable and made of a material compatible with the chemical waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including solutions and rinsing from contaminated glassware.

    • Place all liquid waste into a clearly labeled, dedicated hazardous liquid waste container. The container must be leak-proof and have a secure screw-top cap.

    • Crucially, do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant," "Aquatic Hazard")

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area within the laboratory.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

  • Do not allow waste to accumulate. Arrange for regular disposal through your institution's EHS department.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop up the absorbed material and place it in the designated solid hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution, and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department immediately.

5. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash.

  • All this compound waste must be disposed of through your institution's certified hazardous waste management program.

  • Contact your EHS department to schedule a pickup of the full waste containers.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal Solid Waste Solid Waste Collect Solid Waste in Labeled Container Collect Solid Waste in Labeled Container Solid Waste->Collect Solid Waste in Labeled Container Liquid Waste Liquid Waste Collect Liquid Waste in Labeled Container Collect Liquid Waste in Labeled Container Liquid Waste->Collect Liquid Waste in Labeled Container Store in Designated Secure Area Store in Designated Secure Area Collect Solid Waste in Labeled Container->Store in Designated Secure Area Collect Liquid Waste in Labeled Container->Store in Designated Secure Area Arrange EHS Pickup Arrange EHS Pickup Store in Designated Secure Area->Arrange EHS Pickup Certified Hazardous Waste Disposal Certified Hazardous Waste Disposal Arrange EHS Pickup->Certified Hazardous Waste Disposal

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of potent chemical compounds. Always consult your institution's specific guidelines and the EHS department for any questions or clarification.

Personal protective equipment for handling PK44 phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling PK44 phosphate (B84403) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this potent dipeptidyl peptidase IV (DPP-IV) inhibitor.

Compound Information

PK44 phosphate is a potent and selective DPP-IV inhibitor. Due to its biological activity, careful handling is required to prevent unintended exposure and ensure experimental integrity.

Identifier Value
CAS Number 1017682-66-4[1][2]
Molecular Formula C₁₇H₁₆F₅N₇O•H₃PO₄[2]
Molecular Weight 527.34 g/mol [2]

Hazard Identification and Personal Protective Equipment (PPE)

While a specific hazard classification for this compound is not universally established, it is prudent to handle it as a potentially hazardous compound due to its potent biological activity. General safety data sheets for phosphate compounds recommend the following precautions.

Summary of Potential Hazards:

Exposure Route Potential Symptoms
Inhalation May cause respiratory tract irritation.
Skin Contact May cause skin irritation. Absorption through the skin may be harmful.[3]
Eye Contact May cause serious eye irritation or damage.[3]
Ingestion Harmful if swallowed. May cause soreness and redness of the mouth and throat, nausea, and stomach pain.[3]

Recommended Personal Protective Equipment (PPE):

Protection Type Specification Rationale
Eye Protection Safety glasses with side shields or goggles.[3]Protects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]Prevents skin contact.
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection Use in a chemical fume hood.[3]Minimizes inhalation of dust or aerosols.

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.

Operational Plan:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[3]

  • Personal Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Weighing and Aliquoting : When preparing solutions, weigh the solid compound in a fume hood. Prepare aliquots to minimize the need for repeated handling of the bulk material.

Storage Plan:

Parameter Condition
Temperature Store at -20°C.
Container Keep in a tightly sealed, light-resistant container.
Environment Store in a dry, well-ventilated area away from incompatible materials.

Accidental Release and Exposure Measures

Immediate and appropriate action is necessary in the event of a spill or personnel exposure.

Spill Response Plan:

  • Evacuate : Clear the area of all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Cover the spill with an absorbent, inert material (e.g., vermiculite, sand).

  • Collect : Carefully sweep or scoop the contained material into a suitable, labeled container for disposal. Avoid generating dust.

  • Clean : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste according to local regulations.

First Aid Procedures:

Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste : Collect all solid waste, including empty containers and contaminated materials, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not dispose of it down the drain.

  • Disposal Method : Arrange for the disposal of all hazardous waste through a licensed and certified waste disposal company, in accordance with all local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Read SDS Read SDS Don PPE Don PPE Read SDS->Don PPE Understand Hazards Weigh Compound Weigh Compound Don PPE->Weigh Compound Enter Handling Area Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Use in Experiment Use in Experiment Prepare Solution->Use in Experiment Decontaminate Decontaminate Use in Experiment->Decontaminate Post-Experiment Dispose Waste Dispose Waste Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Standard operating procedure for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。